4-Nitro-1-(2-phenylethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1-(2-phenylethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-14(16)11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVATOIJLDLEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility Profile of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. Given the novelty of this specific molecule, this document focuses on establishing a robust scientific approach to solubility characterization, blending theoretical principles with practical, field-proven experimental protocols.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For a molecule like 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, a derivative of the pharmacologically significant pyrazole scaffold, understanding its solubility is not merely an academic exercise.[1][2][3] It is a critical determinant for:
-
Process Chemistry: Efficient synthesis, purification, and crystallization require careful solvent selection.
-
Formulation Development: The ability to formulate a stable and bioavailable dosage form, whether oral, injectable, or topical, is directly dependent on its solubility characteristics.[4]
-
Preclinical Studies: Meaningful in vitro and in vivo testing necessitates solubilizing the compound in appropriate vehicles without introducing confounding variables.[5]
This guide, therefore, is designed to equip the researcher with the necessary tools to build a comprehensive solubility profile for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, enabling informed decision-making throughout the development pipeline.
Molecular Profile and Predicted Solubility Behavior
A priori assessment of a molecule's structure provides invaluable clues to its likely solubility behavior. The structure of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, as detailed below, suggests a nuanced profile.
Chemical Structure:
-
IUPAC Name: 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
-
Molecular Formula: C₁₁H₁₁N₃O₂[6]
-
Molecular Weight: 217.22 g/mol [6]
Key Structural Features and Their Implications:
-
Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring itself is polar.[3]
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor. This will significantly influence interactions with polar solvents.
-
Phenylethyl Group: A non-polar, hydrophobic moiety. This part of the molecule will favor interactions with non-polar or moderately polar solvents.
-
Hydrogen Bond Acceptors/Donors: The molecule possesses four hydrogen bond acceptors (the two oxygen atoms of the nitro group and the two nitrogen atoms of the pyrazole ring) and no traditional hydrogen bond donors.[6]
Predicted Solubility:
Based on the principle of "like dissolves like," we can anticipate the following trends:
-
High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and possibly Acetone and Acetonitrile. These solvents can effectively solvate the polar nitro-pyrazole portion of the molecule.
-
Moderate Solubility: In alcohols like Methanol, Ethanol, and Isopropanol. The hydrophobic phenylethyl tail may limit solubility compared to purely polar aprotic solvents.
-
Low Solubility: In non-polar aliphatic solvents like Hexane and Heptane, due to the dominant polarity of the nitro-pyrazole head group.
-
Variable Solubility: In solvents of intermediate polarity like Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF). The balance between the polar and non-polar regions of the molecule will dictate its solubility in these systems.
Theoretical Framework: Hansen Solubility Parameters (HSP) for Solvent Selection
Instead of a purely empirical, trial-and-error approach to solvent screening, the Hansen Solubility Parameters (HSP) offer a more rational and predictive framework.[7][8] The core principle is that the total cohesive energy of a substance can be divided into three components:
-
δd: Dispersion forces (from atomic interactions)
-
δp: Polar forces (from dipole-dipole interactions)
-
δh: Hydrogen bonding forces
The fundamental concept is that substances with similar HSP values are likely to be miscible.[9] The distance (Ra) between the HSP of a solute (drug) and a solvent in this three-dimensional space can be calculated, with smaller distances indicating higher affinity.[8][9]
While experimentally determining the HSP for a new chemical entity (NCE) like 4-Nitro-1-(2-phenylethyl)-1H-pyrazole requires a series of solubility tests in a range of well-characterized solvents, group contribution methods can provide a theoretical starting point.[10]
Logical Workflow for HSP-Guided Solvent Screening
Caption: A logical workflow for utilizing Hansen Solubility Parameters (HSP).
Experimental Protocol: Isothermal Shake-Flask Method
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[11][12] This protocol is a self-validating system as it ensures that equilibrium is reached and that a saturated solution is accurately measured.
Materials and Equipment
-
4-Nitro-1-(2-phenylethyl)-1H-pyrazole (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Temperature-controlled orbital shaker or incubator[13]
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Methodology
Part 1: Preparation of Saturated Solutions
-
Aliquot Solvents: Accurately dispense a known volume or mass (e.g., 2.0 mL) of each selected solvent into appropriately labeled glass vials.
-
Add Excess Solute: Add an amount of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole to each vial that is significantly in excess of its expected solubility. This is crucial to ensure that a solid phase remains at equilibrium.[14]
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200-300 RPM).[13][14] The system should be allowed to equilibrate for a sufficient period. A common duration is 24 to 72 hours, which should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has reached a plateau.[14]
Part 2: Sample Collection and Preparation
-
Cease Agitation: After the equilibration period, remove the vials from the shaker and allow the excess solid to sediment for at least 30 minutes in the temperature-controlled environment.
-
Filtration: Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove all undissolved solids.[13] The first few drops of filtrate should be discarded to saturate the filter material and prevent adsorption losses.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method. A precise dilution factor is essential for accurate back-calculation.
Part 3: Quantification
-
Analytical Method: Develop and validate a quantitative analytical method, typically HPLC-UV, for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. This includes establishing a calibration curve with known concentrations.
-
Analysis: Analyze the diluted samples to determine the concentration of the solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Experimental Workflow Diagram
Caption: The isothermal shake-flask experimental workflow.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, comparative table. This allows for easy identification of trends and optimal solvents for various applications.
Table 1: Solubility of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in Selected Organic Solvents at 25 °C
| Solvent | Solvent Polarity Index (Relative) | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Hexane | 0.1 | TBD | TBD | TBD |
| Toluene | 2.4 | TBD | TBD | TBD |
| Dichloromethane (DCM) | 3.1 | TBD | TBD | TBD |
| Ethyl Acetate | 4.4 | TBD | TBD | TBD |
| Acetone | 5.1 | TBD | TBD | TBD |
| Isopropanol | 3.9 | TBD | TBD | TBD |
| Ethanol | 4.3 | TBD | TBD | TBD |
| Methanol | 5.1 | TBD | TBD | TBD |
| Acetonitrile | 5.8 | TBD | TBD | TBD |
| Dimethylformamide (DMF) | 6.4 | TBD | TBD | TBD |
| Dimethyl Sulfoxide (DMSO) | 7.2 | TBD | TBD | TBD |
TBD: To Be Determined experimentally. Classification can be based on standard pharmacopeial definitions (e.g., Very Soluble, Freely Soluble, Soluble, Sparingly Soluble, etc.).
Advanced Concepts: Cosolvency Models
In many pharmaceutical applications, single solvents are insufficient, and mixed solvent systems or "cosolvents" are employed.[4][15] Predicting solubility in these mixtures can be complex. Models such as the log-linear model of Yalkowsky or the Jouyban-Acree model provide mathematical frameworks to correlate or predict solubility as a function of solvent composition.[16][17] These models are invaluable for formulation activities, allowing for the optimization of solvent blends to achieve target concentrations while minimizing the use of potentially toxic or undesirable solvents. The Jouyban-Acree model, for instance, can provide reasonably accurate predictions using a limited number of experimental data points in mono-solvents and mixed solvents.[4]
Conclusion
This guide has outlined a robust, scientifically-grounded strategy for determining and understanding the solubility profile of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. By integrating theoretical predictions from molecular structure and Hansen Solubility Parameters with the empirical rigor of the isothermal shake-flask method, researchers can build a comprehensive and reliable dataset. This information is fundamental, serving as the bedrock for all subsequent development activities, from process optimization to final formulation design, ultimately increasing the probability of success for this promising pyrazole derivative.
References
- Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
- Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. SciSpace.
- Procedure for Determining Solubility of Organic Compounds. Scribd.
- Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. PubMed.
- Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
- A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. ResearchGate.
- Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. Harvard University DASH.
- Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH).
- Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com.
- Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park.
- 4-nitro-1-(2-nitrophenyl)-1H-pyrazole | C9H6N4O4 | CID 12346895. PubChem.
- The importance of solubility and how to collect it using dynamic methods. Technobis.
- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
- Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. ResearchGate.
- Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. ResearchGate.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
- Shake-Flask Solubility Assay. Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- How do you perform the shake flask method to determine solubility? Quora.
- 4-Nitro-1H-pyrazole 97 2075-46-9. Sigma-Aldrich.
- Annex 4. World Health Organization (WHO).
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (NIH).
- 4-Nitro-1-(2-phenylethyl)-1h-pyrazole. ChemScene.
- 3463-30-7(1-(4-Nitrophenyl)-1H-pyrazole) Product Description. ChemicalBook.
- Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
- Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
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- 1H-Pyrazole, 4-nitro-. NIST WebBook.
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Benchchem.
- 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376. PubChem.
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Targeting the Hydrophobic Cleft: Biological Potential of Phenylethyl Pyrazole Scaffolds
Topic: Potential biological targets for phenylethyl pyrazole scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The pyrazole ring is a privileged structure in medicinal chemistry, renowned for its ability to act as a bioisostere of imidazole and pyrrole, facilitating hydrogen bonding with protein targets. However, the specific functionalization of the pyrazole nitrogen (N1) with a phenylethyl group (phenethyl) creates a unique pharmacophore. This N1-(2-phenylethyl) motif introduces a flexible hydrophobic tail capable of accessing deep, lipophilic pockets within enzymes—most notably kinases and topoisomerases—that are inaccessible to rigid aryl-pyrazole analogues. This guide analyzes the structural activity relationships (SAR), mechanistic binding modes, and experimental validation protocols for phenylethyl pyrazole scaffolds in oncology, inflammation, and antimicrobial resistance.
Chemical Biology & SAR: The Phenylethyl Advantage
The phenylethyl pyrazole scaffold is defined by a pyrazole core substituted at the N1 position with a 2-phenylethyl chain. Unlike direct N-phenyl substitutions, the ethyl linker provides rotational freedom, allowing the phenyl ring to orient itself into "selectivity pockets" (e.g., the hydrophobic back pocket of kinases).
Structural Activity Relationship (SAR) Map
The biological activity of this scaffold is governed by three primary regions:
-
The Pyrazole Core (Hinge Binder): Acts as the primary anchor, often forming H-bonds with the hinge region of kinases (e.g., Met109 in p38).
-
The N1-Phenylethyl Tail (Selectivity Filter): The ethyl spacer allows the phenyl ring to penetrate hydrophobic regions (Gatekeeper residues). Substitution on the phenyl ring (e.g., 4-F, 4-Cl) modulates lipophilicity and metabolic stability.
-
C3/C5 Substituents (Effector Domain): Aryl or heteroaryl groups at C3/C5 determine the specific target class (e.g., kinase vs. COX-2).
Figure 1: SAR map illustrating the functional roles of the phenylethyl pyrazole substructures.
Primary Target Class: Mitogen-Activated Protein Kinases (p38 MAPK)[1]
The most well-validated target for N-phenylethyl pyrazoles is p38α MAPK , a central regulator of cytokine production (TNF-α, IL-1β).
Mechanism of Action: DFG-Out Allosteric Inhibition
Unlike ATP-competitive inhibitors that bind to the active conformation, N-phenylethyl pyrazoles often act as Type II inhibitors . They stabilize the inactive "DFG-out" conformation of the kinase.
-
The Interaction: The pyrazole core binds near the hinge region.[2] The N1-phenylethyl group extends past the "gatekeeper" residue (Thr106 in p38α), occupying a hydrophobic pocket created by the movement of the activation loop (Phe169).
-
Selectivity: This deep pocket is less conserved across the kinome than the ATP binding site, conferring high selectivity to phenylethyl variants over other kinases like EGFR or CDK2.
Key Reference: The clinical candidate BIRB 796 (Doramapimod) utilizes a pyrazole-urea scaffold where the N-substituent plays a critical role in locking the DFG-out conformation [1].
Secondary Target Class: Bacterial DNA Gyrase (GyrB)
With the rise of antimicrobial resistance (AMR), phenylethyl pyrazoles have emerged as potent inhibitors of bacterial DNA Gyrase subunit B (GyrB) .
Mechanism: ATPase Domain Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. The GyrB subunit contains an ATP-binding pocket.
-
Binding Mode: The pyrazole nitrogen acts as a hydrogen bond acceptor for the conserved Asp46 residue (in E. coli numbering).
-
Role of Phenylethyl: The hydrophobic phenylethyl tail displaces water molecules in the ribose-binding pocket and interacts with Ile78 and Val43 , significantly improving binding affinity compared to N-methyl or N-unsubstituted analogues [2].
-
Spectrum: These scaffolds show activity against Gram-positive pathogens, including MRSA (Methicillin-Resistant S. aureus) and VRE (Vancomycin-Resistant Enterococci).
Emerging Target: Src Family Kinases (Oncology)
Recent studies indicate that 1-phenylethyl-substituted pyrazolo[3,4-d]pyrimidines are potent inhibitors of Src kinase , a proto-oncogene overexpressed in breast and colon cancers.
-
Dual Inhibition: Some derivatives exhibit dual inhibition of Src and tubulin polymerization, leading to G2/M cell cycle arrest.
-
Causality: The phenylethyl group mimics the hydrophobic interactions of the natural substrate, allowing the inhibitor to span the ATP pocket and the adjacent hydrophobic region II [3].
Experimental Validation Framework
To validate these targets in your specific scaffold, follow these self-validating protocols.
Protocol A: Synthesis of N1-Phenylethyl Pyrazoles
Direct alkylation often yields a mixture of N1 and N2 isomers. Regioselective condensation is preferred.
-
Reagents: 1,3-diketone (1.0 eq), 2-phenylethylhydrazine sulfate (1.1 eq), Ethanol (0.5 M).
-
Procedure:
-
Dissolve 1,3-diketone in ethanol.
-
Add 2-phenylethylhydrazine sulfate and catalytic acetic acid.
-
Reflux for 4–6 hours (Monitor via TLC: 30% EtOAc/Hexane).
-
Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from EtOH.
-
-
Validation:
-
NMR: Confirm N1-substitution by NOESY correlation between the pyrazole C5-H and the N-methylene protons of the phenylethyl group.
-
Protocol B: Kinase Inhibition Assay (FRET-based)
Use a Z´-LYTE™ or LanthaScreen™ format for high throughput.
-
Setup: Prepare 384-well plates with kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction:
-
Add 2.5 µL test compound (10-point dilution series).
-
Add 5 µL Kinase/Peptide mixture (p38α and Ser/Thr peptide substrate).
-
Add 2.5 µL ATP (at Km concentration).
-
-
Incubation: 1 hour at RT.
-
Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein).
-
Analysis: Plot % Phosphorylation vs. Log[Compound]. Calculate IC50 using a sigmoidal dose-response model.
Protocol C: Bacterial MIC Determination
-
Inoculum: Prepare 5x10^5 CFU/mL of S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth.
-
Dosing: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the phenylethyl pyrazole (0.5 – 64 µg/mL).
-
Control: Include Vancomycin as a positive control and DMSO as a negative control.
-
Readout: Incubate at 37°C for 18-24h. MIC is the lowest concentration with no visible growth (OD600 < 0.1).
Visualization of Signaling Pathways
The following diagram illustrates the p38 MAPK pathway and the intervention point of phenylethyl pyrazole inhibitors.
Figure 2: p38 MAPK signaling cascade showing the specific inhibition point of the scaffold.
References
-
Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link
-
Gopika, S., et al. (2022).[3][4] "Molecular Docking, Validation and Pharmacokinetic Prediction of Some Designed Pyrazole Derivatives Against DNA Gyrase." International Journal of Biology, Pharmacy and Allied Sciences. Link
-
Shang, E., et al. (2015). "Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors." Journal of Medicinal Chemistry. Link
-
Ansari, A., et al. (2017). "Biologically active pyrazole derivatives."[3][4][5][6] New Journal of Chemistry. Link
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CAS number and chemical identifiers for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
An In-depth Technical Guide to 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
This guide provides a comprehensive overview of the chemical entity 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway, and potential applications based on the broader class of nitro-pyrazole compounds.
Core Chemical Identification
Accurate identification is paramount for any scientific investigation. 4-Nitro-1-(2-phenylethyl)-1H-pyrazole is a distinct chemical entity with the following key identifiers.
| Identifier | Value | Source |
| CAS Number | 28469-23-0 | [1] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| SMILES | O=[O-] | [1] |
These identifiers provide a unique and unambiguous way to reference this compound in literature, patents, and chemical databases. The CAS number, in particular, is a universally accepted standard.
Physicochemical and Computed Properties
Understanding the physicochemical properties of a compound is crucial for predicting its behavior in various experimental settings, from reaction conditions to biological assays. The following table summarizes the key computed properties for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.
| Property | Value | Significance in Research |
| Topological Polar Surface Area (TPSA) | 60.96 Ų | TPSA is a key parameter in predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| LogP (Octanol-Water Partition Coefficient) | 2.034 | LogP is an indicator of a compound's lipophilicity, which influences its solubility, membrane permeability, and metabolic stability. |
| Hydrogen Bond Acceptors | 4 | The number of hydrogen bond acceptors affects a molecule's solubility in protic solvents and its ability to interact with biological targets. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can influence the compound's binding characteristics and membrane permeability. |
| Rotatable Bonds | 4 | The number of rotatable bonds is an indicator of molecular flexibility, which can impact binding affinity to a target protein. |
These computed properties, sourced from ChemScene, provide a foundational understanding of the molecule's likely behavior and guide experimental design.[1]
Synthesis and Methodologies
Proposed Synthetic Pathway
The synthesis can be envisioned in two primary stages:
-
Formation of the Pyrazole Ring: Synthesis of 1-(2-phenylethyl)-1H-pyrazole.
-
Nitration: Introduction of the nitro group at the C4 position of the pyrazole ring.
Sources
The Nitro Group in N-Substituted Pyrazoles: A Technical Guide to Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the electronic properties of the nitro group when incorporated into N-substituted pyrazole scaffolds. Pyrazole derivatives are cornerstones in medicinal chemistry and materials science, and the introduction of a nitro group profoundly modulates their physicochemical characteristics.[1][2] Understanding these electronic perturbations is critical for the rational design of novel drug candidates and advanced materials. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations essential for researchers in the field.
The Pyrazole Core: An Amphoteric Platform
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts an amphoteric nature to the ring system.[3] One nitrogen atom is a pyrrole-type, with its lone pair contributing to the aromatic sextet, rendering it acidic. The other is a pyridine-like nitrogen, with its lone pair in an sp² orbital in the plane of the ring, making it basic.[3] The electronic character of substituents on the pyrazole ring can significantly influence this delicate acidic/basic balance.[3]
The Nitro Group: A Potent Electronic Modulator
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence on the electronic landscape of the N-substituted pyrazole ring is exerted through two primary mechanisms: the inductive effect and the resonance effect.[4]
-
Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the pyrazole ring through the sigma bond framework. This effect is distance-dependent and acidifies the pyrazole ring.
-
Resonance Effect (-M): The nitro group can participate in resonance delocalization, further withdrawing electron density from the ring. This effect is most pronounced when the nitro group is in conjugation with the pyrazole π-system, particularly at the C3, C4, and C5 positions.
The interplay of these effects results in a significant decrease in the electron density of the pyrazole ring, impacting its reactivity, pKa, and potential for intermolecular interactions.
Caption: Inductive and resonance effects of the nitro group.
The Influence of N-Substituents on Electronic Properties
The nature of the substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the electronic effects of the nitro group. N-substituents can be broadly categorized as electron-donating or electron-withdrawing, each having a distinct impact on the overall electronic character of the molecule.
Computational studies have shown that N-substitution with electron-withdrawing groups tends to decrease the aromaticity of the pyrazole ring.[5] This is because these substituents further pull electron density away from the ring, exacerbating the effect of the nitro group.
Quantitative Measures of Electronic Effects
The electronic influence of substituents can be quantified using several parameters, including pKa values and Hammett constants.
| Parameter | Description | Relevance to N-Substituted Nitropyrazoles |
| pKa | The negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.[6] | The introduction of a nitro group significantly lowers the pKa of the pyrazole ring, making the N-H proton (in the case of C-nitration on an N-unsubstituted pyrazole) more acidic. The nature of the N-substituent will further tune this acidity. |
| Hammett Constant (σ) | A measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring.[7] Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.[8] | Hammett constants for different N-aryl substituents can be used to correlate the electronic effects with reactivity or biological activity in a series of N-aryl-nitropyrazoles.[9] |
| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule.[10] | The strong electron-withdrawing nature of the nitro group, combined with the N-substituent, creates a significant dipole moment in the molecule, influencing its solubility and interactions with biological targets. |
Table 1: Key Parameters for Quantifying Electronic Effects.
Experimental Characterization of Electronic Properties
Several experimental techniques are routinely employed to characterize the electronic properties of N-substituted nitropyrazoles. The choice of method depends on the specific property being investigated.
Spectrophotometric Determination of pKa
UV-Vis spectrophotometry is a reliable method for determining the pKa of ionizable compounds.[11] The principle lies in the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.
Experimental Protocol: Spectrophotometric pKa Determination
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the N-substituted nitropyrazole in a suitable solvent like DMSO.[11]
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa.[12]
-
Sample Preparation: In a 96-well microplate, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 0.1-0.2 mM).[11]
-
Spectral Acquisition: Measure the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).[12]
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, more sophisticated data analysis methods can be employed.[13]
Caption: Workflow for spectrophotometric pKa determination.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound.[14] For nitropyrazoles, CV can provide information on the reduction potential of the nitro group, which is directly related to the electron density of the pyrazole ring. A more electron-deficient ring will result in a less negative reduction potential for the nitro group.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution Preparation: Dissolve the N-substituted nitropyrazole in a suitable aprotic solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15]
-
Data Acquisition: Perform the cyclic voltammetry experiment by scanning the potential over a range that encompasses the reduction of the nitro group.
-
Data Analysis: Analyze the resulting voltammogram to determine the reduction potential of the nitro group. The reversibility of the reduction can also provide insights into the stability of the resulting radical anion.[14]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.[16] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei in the pyrazole ring and the nitro group are sensitive to changes in electron density.[17][18] By comparing the NMR spectra of a series of N-substituted nitropyrazoles, one can qualitatively and sometimes quantitatively assess the electronic effects of the N-substituents. For instance, a downfield shift of the pyrazole ring protons is indicative of decreased electron density.
Implications for Drug Discovery and Materials Science
The electronic properties of the nitro group in N-substituted pyrazoles have profound implications for their application:
-
Drug Discovery: The electron-withdrawing nature of the nitro group can influence a molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[19] Furthermore, the reduction of the nitro group in hypoxic environments, such as those found in solid tumors, is a key activation mechanism for certain anticancer drugs.[20] The N-substituent can be used to fine-tune the reduction potential and, consequently, the biological activity.
-
Materials Science: The large dipole moments and potential for intermolecular interactions make nitropyrazoles interesting building blocks for energetic materials and nonlinear optical materials.[21] The electronic tuning afforded by N-substitution allows for the rational design of materials with specific properties.
Conclusion
The electronic properties of the nitro group in N-substituted pyrazoles are a complex interplay of inductive and resonance effects, which are further modulated by the nature of the N-substituent. A thorough understanding of these properties, gained through a combination of computational studies and experimental techniques such as UV-Vis spectrophotometry, cyclic voltammetry, and NMR spectroscopy, is essential for the design of new molecules with tailored functions in medicinal chemistry and materials science. This guide provides a foundational framework for researchers to approach the study of these important compounds with both theoretical insight and practical experimental considerations.
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N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity. (n.d.). Dalton Transactions (RSC Publishing). [Link]
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On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). Molecules. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). ResearchGate. [Link]
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Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study. (2002). Journal of Molecular Modeling. [Link]
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Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). International Journal of Molecular Sciences. [Link]
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How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. [Link]
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pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). University of Tartu. [Link]
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Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). Molecules. [Link]
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Hammett equation. (n.d.). Wikipedia. [Link]
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Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles. (2025). ResearchGate. [Link]
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Conjugated Small Organic Molecules: Synthesis and Characterization of 4- Arylpyrazole-decorated Dibenzothiophenes. (n.d.). ResearchGate. [Link]
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On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and. (2022). Molecules. [Link]
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Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods. (n.d.). ChemRxiv. [Link]
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Measurement of pKa by UV Spectroscopy. (2021). YouTube. [Link]
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Dipole Moment, Molecular Polarity & Percent Ionic Character. (2018). YouTube. [Link]
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Methodological & Application
Protocol for N-alkylation of 4-nitropyrazole with (2-bromoethyl)benzene
An Application Guide for the Synthesis of 1-(2-Phenylethyl)-4-nitropyrazole
Abstract
N-alkylated pyrazoles are foundational scaffolds in modern medicinal chemistry, appearing in a multitude of therapeutic agents.[1][2] The deliberate functionalization of the pyrazole core allows for the fine-tuning of molecular properties crucial for drug development. This application note provides a comprehensive and field-tested protocol for the N-alkylation of 4-nitro-1H-pyrazole with (2-bromoethyl)benzene. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step methodology, and provide expert insights for troubleshooting and optimization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for synthesizing 1-(2-phenylethyl)-4-nitropyrazole, a valuable building block for further chemical exploration.[3][4]
Scientific Principles and Mechanistic Overview
The N-alkylation of a pyrazole is a classic example of a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[5] The core principle involves the deprotonation of the pyrazole's N-H proton by a base, which generates a highly nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the new N-C bond.
Causality Behind Experimental Choices:
-
The Role of the Base: The pyrazole N-H bond is acidic, but the neutral pyrazole is only moderately nucleophilic. A base is required to abstract the proton, significantly enhancing the nitrogen's nucleophilicity.[5][6] Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) or stronger bases like sodium hydride (NaH). Carbonate bases are often preferred for their moderate reactivity, ease of handling, and good performance in polar aprotic solvents.[7]
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal for this transformation. They effectively solvate the cation of the base (e.g., K⁺) while leaving the pyrazolide anion relatively "bare" and highly reactive, thus accelerating the SN2 reaction.[7]
-
Regioselectivity—A Fortunate Simplification: For unsymmetrical pyrazoles, N-alkylation can produce a mixture of N1 and N2 regioisomers, which are often difficult to separate.[1][7] However, 4-nitro-1H-pyrazole is a symmetrical molecule. Due to this symmetry, the N1 and N2 positions are chemically equivalent, meaning that alkylation at either nitrogen atom leads to the identical product. This eliminates the challenge of regioselectivity, making this synthesis highly efficient and straightforward.
Materials, Reagents, and Safety
Reagent and Equipment Specifications
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| 4-Nitro-1H-pyrazole | 2075-46-9 | C₃H₃N₃O₂ | 113.08 | Off-white to yellow powder.[3][8] |
| (2-Bromoethyl)benzene | 103-63-9 | C₈H₉Br | 185.06 | Colorless to pale yellow oil.[9] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, fine powder is preferred. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous grade is recommended. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade or higher. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade or higher. |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Saturated aqueous solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular, for drying. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh for column chromatography. |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, and standard laboratory glassware.
Mandatory Safety Protocols
All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[10]
-
4-Nitro-1H-pyrazole: Can be an irritant. Some nitrated heterocyclic compounds have explosive properties, though this is less common for mononitrated pyrazoles.[8][11] Handle with care and avoid excessive heat or shock.
-
(2-Bromoethyl)benzene: Harmful if swallowed and causes serious eye irritation.[9][12] It is a combustible liquid.[13] Avoid contact with skin and eyes and prevent inhalation of vapors.[10][14]
-
N,N-Dimethylformamide (DMF): An excellent solvent but is a known skin irritant and can be absorbed through the skin. It is also a suspected reproductive toxin. Handle with extreme care and ensure containment.
-
Potassium Carbonate: Irritant. Avoid creating dust.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[13]
Detailed Experimental Protocol
This protocol describes a standard base-mediated N-alkylation procedure.
Diagram of Experimental Workflow
Caption: General workflow for the synthesis of 1-(2-phenylethyl)-4-nitropyrazole.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.0 eq, e.g., 1.13 g, 10.0 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15.0 mmol).
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous DMF (e.g., 30 mL) to the flask via syringe.
-
Stir the resulting suspension vigorously at room temperature for 20-30 minutes. This allows for the formation of the potassium pyrazolide salt.
-
-
Addition of Electrophile:
-
Add (2-bromoethyl)benzene (1.1 eq, e.g., 2.04 g or 1.5 mL, 11.0 mmol) dropwise to the stirring suspension over 5 minutes.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 70°C using an oil bath.
-
Maintain stirring at this temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the 4-nitropyrazole starting material indicates completion.
-
-
Aqueous Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water (approx. 150 mL). This will precipitate the crude product and dissolve the inorganic salts.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts.
-
-
Isolation:
-
Wash the combined organic layer with brine (1 x 50 mL) to remove residual DMF and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 10% to 30% ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis of the crude product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(2-phenylethyl)-4-nitropyrazole as a pure solid or oil.
-
Reaction Scheme and Data
Overall Reaction
Caption: N-alkylation of 4-nitropyrazole with (2-bromoethyl)benzene.
Representative Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Stoichiometry | ||
| 4-Nitropyrazole | 1.0 eq | Limiting reagent. |
| (2-Bromoethyl)benzene | 1.1 eq | A slight excess ensures complete consumption of the pyrazole. |
| K₂CO₃ | 1.5 eq | Sufficient excess to drive deprotonation and neutralize HBr byproduct. |
| Conditions | ||
| Solvent | DMF | Polar aprotic solvent accelerates SN2 reaction.[7] |
| Temperature | 70°C | Provides sufficient thermal energy without significant decomposition. |
| Time | 4-12 h | Typical duration, but should be confirmed by reaction monitoring. |
| Outcome | ||
| Expected Yield | 75-90% | Based on similar literature preparations of N-alkylated pyrazoles. |
| Product Appearance | White to pale yellow solid | |
| Characterization | Expected ¹H NMR signals for pyrazole protons and phenethyl group. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive base (absorbed moisture).2. Wet solvent or glassware.3. Insufficient temperature.4. Low reactivity of alkylating agent. | 1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Use anhydrous solvent and flame-dry glassware before use.3. Increase temperature in 10°C increments (e.g., to 80-90°C).4. (2-bromoethyl)benzene is generally reactive; if using an alkyl chloride, consider switching to the bromide or adding a catalytic amount of NaI (Finkelstein reaction).[7] |
| Mixture of Products | For this specific reaction, side products are unlikely due to substrate symmetry. If impurities are observed, they may be from the starting materials. | Ensure the purity of starting materials before beginning the reaction. |
| Difficult Purification | 1. Product co-elutes with starting material.2. Product is streaking on the silica column. | 1. Adjust the eluent polarity for better separation. A shallower gradient may be necessary.2. The pyrazole nitrogen can interact with acidic silica. Add a small amount of triethylamine (0.1-0.5%) to the eluent system to deactivate the silica gel.[15] |
| Reaction Stalls | The base may be passivated or consumed. | Add an additional portion of base (e.g., 0.5 eq) to the reaction mixture. |
Conclusion
The protocol outlined provides a robust and high-yielding pathway to 1-(2-phenylethyl)-4-nitropyrazole. The inherent symmetry of 4-nitropyrazole circumvents the common challenge of regioselectivity in pyrazole alkylation, making this an efficient transformation. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can reliably synthesize this valuable intermediate, opening avenues for the development of novel and complex molecules in pharmaceutical and agrochemical research.
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). Semantic Scholar. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in Heterocyclic Drug Design
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for a wide range of pharmacological activities have cemented its status as a "privileged scaffold" in drug discovery.[3][4] Pyrazole derivatives are integral components of numerous clinically approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[5][6] The five distinct substitution points on the pyrazole ring offer a fertile ground for medicinal chemists to fine-tune steric and electronic properties, thereby optimizing target engagement, selectivity, and pharmacokinetic profiles.[7]
The introduction of a nitro group at the C4 position, as in 4-nitropyrazole, dramatically influences the electronic character of the ring, rendering it more electron-deficient. This not only modulates its potential biological interactions but also provides a versatile synthetic handle for further molecular elaboration. The nitro group can be readily reduced to a primary amine, which in turn serves as a gateway to a vast array of chemical transformations, including amide bond formation, sulfonylation, and conversion to halides for cross-coupling reactions.[8][9][10]
This guide focuses on a specific, high-value building block: 4-Nitro-1-(2-phenylethyl)-1H-pyrazole . The N1-phenylethyl substituent introduces a significant lipophilic and aromatic component, which can facilitate favorable hydrophobic and π-stacking interactions within protein binding pockets. This document provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its strategic derivatization to generate libraries of novel heterocyclic compounds for drug discovery programs.
Section 1: Synthesis of the Core Scaffold: 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
The synthesis of the title compound can be efficiently achieved via the N-alkylation of commercially available 4-nitropyrazole. Several methods for the N-alkylation of pyrazoles are reported, including the use of alkyl halides under basic conditions and the Mitsunobu reaction.[8][11][12] The latter is particularly advantageous for its mild conditions and tolerance of various functional groups.
Protocol 1.1: Synthesis of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole via Mitsunobu Reaction
This protocol is adapted from methodologies describing the N-alkylation of 4-nitropyrazole with various alcohols.[8] The Mitsunobu reaction provides a reliable method for forming the C-N bond under neutral conditions.
Reaction Scheme:
Caption: Synthesis of the target scaffold via Mitsunobu reaction.
Materials:
-
4-Nitropyrazole (1.0 eq)
-
2-Phenylethanol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to 4-nitropyrazole).
-
Add 2-phenylethanol (1.1 eq) to the solution via syringe.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add DIAD (1.2 eq) dropwise to the stirred solution over 15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford pure 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.
Causality and Insights: The Mitsunobu reaction proceeds via the formation of a phosphonium salt between PPh₃ and DIAD, which then activates the alcohol. The deprotonated 4-nitropyrazole acts as the nucleophile, attacking the activated alcohol to form the desired N-alkylated product. This method avoids the use of strong bases that could lead to side reactions.
Section 2: Derivatization Strategies for Library Synthesis
The true utility of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole lies in its potential for diversification. The 4-nitro group is the primary site for chemical manipulation, serving as a precursor to a highly versatile 4-amino functionality.
Workflow for Derivatization:
Caption: Key transformations for library synthesis.
Protocol 2.1: Reduction of the 4-Nitro Group to a 4-Amino Group
The conversion of the nitro group to an amine is a pivotal step, creating a nucleophilic center for further reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.[8]
Reaction Scheme:
Caption: Catalytic hydrogenation of the nitro group.
Materials:
-
4-Nitro-1-(2-phenylethyl)-1H-pyrazole (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Step-by-Step Procedure:
-
Dissolve 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully purge the flask with argon or nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-1-(2-phenylethyl)-1H-pyrazole, which is often pure enough for the next step or can be purified by crystallization or chromatography if necessary.
Trustworthiness: This protocol is a standard and highly reliable method for nitro group reduction that is tolerant of many other functional groups, including the pyrazole and phenyl rings. The main safety consideration is the handling of flammable H₂ gas and the pyrophoric nature of dry Pd/C.
Protocol 2.2: Conversion of the 4-Amino Group to a 4-Bromo Group (Sandmeyer Reaction)
To enable palladium-catalyzed cross-coupling reactions, the amino group can be converted into a more suitable leaving group, such as a bromide. The Sandmeyer reaction is the classic method for this transformation.
Materials:
-
4-Amino-1-(2-phenylethyl)-1H-pyrazole (1.0 eq)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂), aqueous solution
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
Suspend 4-Amino-1-(2-phenylethyl)-1H-pyrazole in 48% HBr at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Extract the mixture with DCM or EtOAc.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 4-Bromo-1-(2-phenylethyl)-1H-pyrazole.
Protocol 2.3: Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position. This enables extensive Structure-Activity Relationship (SAR) studies.[13][14][15]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling for library diversification.
Materials:
-
4-Bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Base, e.g., Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Solvent system, e.g., 1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
Step-by-Step Procedure:
-
To a Schlenk tube or microwave vial, add the 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq), the desired boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 eq).
-
Evacuate and backfill the vessel with argon (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vessel and heat the reaction mixture at 90-100 °C for 6-12 hours, or until TLC indicates consumption of the starting material. Microwave heating can significantly reduce reaction times.[14]
-
After cooling to room temperature, dilute the reaction mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-substituted pyrazole derivative.
Expertise & Causality: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling.[2][16] Pd(PPh₃)₄ is a robust catalyst for many applications. The base is required to activate the boronic acid for transmetalation to the palladium center. A biphasic solvent system like dioxane/water is often effective at dissolving both the organic and inorganic reagents.
Section 3: Potential Therapeutic Applications & Data Summary
While specific biological data for derivatives of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole are not yet publicly available, the vast body of literature on analogous pyrazole structures allows for informed hypotheses regarding their potential applications.
Potential Therapeutic Targets:
-
Anti-inflammatory Agents: Many N-aryl and N-alkyl pyrazoles are known inhibitors of cyclooxygenase (COX) enzymes.[7]
-
Anticancer Agents: Pyrazole derivatives have shown activity against various cancer cell lines, often by inhibiting protein kinases such as EGFR.[1][17]
-
Antioxidants: The pyrazole nucleus can act as a scaffold for developing potent antioxidant compounds.[17]
-
Antimicrobial Agents: Numerous pyrazole-containing compounds exhibit significant antibacterial and antifungal properties.[4]
Data Presentation: Summary of Synthetic Protocols
| Protocol | Starting Material | Key Reagents | Product | Typical Yield Range | Key Transformation |
| 1.1 | 4-Nitropyrazole | 2-Phenylethanol, DIAD, PPh₃ | 4-Nitro-1-(2-phenylethyl)-1H-pyrazole | 60-85% | N-Alkylation |
| 2.1 | 4-Nitro-1-(2-phenylethyl)-1H-pyrazole | H₂, Pd/C | 4-Amino-1-(2-phenylethyl)-1H-pyrazole | >90% | Nitro Reduction |
| 2.2 | 4-Amino-1-(2-phenylethyl)-1H-pyrazole | NaNO₂, HBr, CuBr | 4-Bromo-1-(2-phenylethyl)-1H-pyrazole | 50-70% | Sandmeyer Reaction |
| 2.3 | 4-Bromo-1-(2-phenylethyl)-1H-pyrazole | R-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1-(2-phenylethyl)-1H-pyrazole | 55-95% | Suzuki Coupling |
References
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Not specified.
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025, August 6).
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.
- synthesis and pharmacological evaluation of some new pyrazole deriv
- A Novel synthesis of nitrofuran containing 1,3,4,5-tetra substituted pyrazoles via 1,3-dipolar addition reaction. (n.d.). SciSpace.
- (PDF) Nitropyrazoles (review). (2025, August 5).
- US3294814A - 4-nitropyrazoles. (n.d.).
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
- One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2025, August 10).
- Synthesis and pharmacological evaluation of pyrazole deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.
- First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents | Request PDF. (n.d.).
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (n.d.). Benchchem.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). Benchchem.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Not specified.
- How to Synthesize 4-Nitropyrazole Efficiently? - FAQ. (2022, December 19). Guidechem.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC.
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Review on synthesis of nitropyrazoles. (2025, August 10).
- Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF. (2025, August 6).
- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.). Sci-Hub.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl.
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
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Functionalization of the pyrazole ring in 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
An Application Guide to the Strategic Functionalization of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics. The ability to strategically modify this scaffold is paramount for generating novel chemical entities with tailored pharmacological profiles. This document provides a comprehensive guide for the chemical functionalization of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, a versatile starting material. We will explore the inherent reactivity of this scaffold and provide detailed, field-proven protocols for key transformations, including the reduction of the nitro group, subsequent derivatization of the resulting amine, and direct C-H functionalization of the pyrazole core. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a "privileged scaffold" in drug discovery, a designation earned due to its presence in a wide array of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions make it an attractive core for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The specific molecule, 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, offers a particularly valuable entry point for chemical diversification. The N1-phenylethyl group provides a handle for modulating lipophilicity and exploring interactions with hydrophobic pockets in target proteins, while the C4-nitro group serves as a versatile chemical linchpin. The strong electron-withdrawing nature of the nitro group profoundly influences the ring's reactivity, deactivating it towards electrophilic substitution while simultaneously opening avenues for other transformations.[2][3] Mastering the functionalization of this specific pyrazole is therefore a key enabling step for any research program built around this scaffold.
Reactivity Profile and Strategic Functionalization Pathways
The functionalization strategy for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole is primarily dictated by the powerful C4-nitro substituent. This group acts as a strong deactivating group for classical electrophilic aromatic substitution at the C3 and C5 positions.[4] However, it unlocks three primary avenues for diversification, which form the core of this guide:
-
Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is the most powerful and common initial transformation. This completely alters the electronic character of the ring, transforming the C4 position from an electron-withdrawing to an electron-donating site. The resulting 4-aminopyrazole is a highly versatile intermediate for a vast range of subsequent reactions.[5][6]
-
Derivatization of the 4-Aminopyrazole: The newly installed amino group can be readily converted into a diazonium salt, which is a gateway to a host of functionalities via the Sandmeyer reaction, including halides, nitriles, and hydroxyl groups.[7][8]
-
Direct C-H Functionalization: Modern transition-metal-catalyzed methods allow for the direct coupling of C-H bonds, bypassing the need for pre-functionalized substrates.[9][10] For this scaffold, the most accessible C-H bond for functionalization is at the C5 position, which can be targeted for reactions like direct arylation.[11][12]
The following diagram illustrates these primary strategic pathways.
Caption: Key functionalization pathways from the starting pyrazole.
Application Protocols
The following protocols provide detailed, step-by-step procedures for the key transformations outlined above.
Protocol 1: Catalytic Reduction of the Nitro Group
Principle: This protocol describes the reduction of the C4-nitro group to a primary amine using catalytic hydrogenation. This method is widely employed due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the integrity of the pyrazole core and the phenylethyl substituent.[13][14] Palladium on carbon (Pd/C) is a robust and effective catalyst for this transformation.[15]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Nitro-1-(2-phenylethyl)-1H-pyrazole | >98% | Sigma-Aldrich |
| Palladium on Carbon (10 wt. %) | Degussa type | Sigma-Aldrich |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | Anhydrous | Fisher Scientific |
| Hydrogen (H₂) gas | High Purity | Airgas |
| Celite® 545 | --- | Sigma-Aldrich |
| Two- or three-neck round-bottom flask | --- | VWR |
| Hydrogen balloon or hydrogenation apparatus | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitro-1-(2-phenylethyl)-1H-pyrazole (1.0 g, 4.32 mmol) in 40 mL of methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution under a gentle stream of nitrogen or argon to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Seal the flask, and purge the headspace with nitrogen three times. Subsequently, evacuate the flask and backfill with hydrogen gas from a balloon. For larger scales, a Parr hydrogenator may be used at a pressure of 50 psi.[15]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® 545 to remove the palladium catalyst. Wash the Celite pad with an additional 20 mL of methanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude 1-(2-Phenylethyl)-1H-pyrazol-4-amine is often of sufficient purity (>95%) for subsequent steps. If further purification is required, it can be recrystallized from an ethanol/water mixture or purified by silica gel chromatography.
Expected Outcome: A white to off-white solid. Yields are typically in the range of 90-98%.
Protocol 2: Sandmeyer Bromination of 1-(2-Phenylethyl)-1H-pyrazol-4-amine
Principle: The Sandmeyer reaction is a cornerstone transformation of aromatic amines.[16] It proceeds via a two-step sequence: first, the formation of a diazonium salt from the primary amine using sodium nitrite under acidic conditions, followed by the copper(I)-catalyzed conversion of the diazonium salt to the corresponding aryl halide.[7][17] This protocol provides a reliable method to install a bromine atom at the C4 position, creating a valuable handle for subsequent cross-coupling reactions.
Workflow Diagram:
Caption: Workflow for the two-stage Sandmeyer bromination.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 1-(2-Phenylethyl)-1H-pyrazol-4-amine | From Protocol 1 | --- |
| Hydrobromic acid (HBr) | 48% aqueous | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Copper(I) Bromide (CuBr) | ≥98% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous | --- |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR |
Step-by-Step Procedure:
-
Diazonium Salt Formation:
-
In a 100 mL flask, suspend 1-(2-Phenylethyl)-1H-pyrazol-4-amine (1.0 g, 5.0 mmol) in 20 mL of 48% aqueous HBr.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (0.38 g, 5.5 mmol) in 5 mL of water and add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C. The formation of the diazonium salt is usually indicated by a clear, pale-yellow solution.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL flask, dissolve copper(I) bromide (0.86 g, 6.0 mmol) in 10 mL of 48% HBr at room temperature. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (20 mL) and saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford pure 4-Bromo-1-(2-phenylethyl)-1H-pyrazole.
-
Safety Note: Aryl diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.
Protocol 3: Palladium-Catalyzed Direct C5-Arylation
Principle: Direct C-H functionalization represents a highly atom-economical approach to forming C-C bonds.[11] This protocol leverages a palladium catalyst to selectively couple the C5-H bond of the pyrazole ring with an aryl bromide. The N1-substituent can act as a directing group, favoring functionalization at the C5 position.[12] This method provides direct access to 5-aryl-4-nitropyrazoles, which would be challenging to synthesize via other routes.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Nitro-1-(2-phenylethyl)-1H-pyrazole | >98% | Sigma-Aldrich |
| Aryl Bromide (e.g., 4-Bromotoluene) | >98% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| SPhos (Ligand) | 97% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Sigma-Aldrich |
| 1,4-Dioxane or Toluene | Anhydrous | Acros Organics |
| Schlenk tube or microwave vial | --- | --- |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add 4-Nitro-1-(2-phenylethyl)-1H-pyrazole (109 mg, 0.5 mmol), the aryl bromide (e.g., 4-bromotoluene, 103 mg, 0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), SPhos (20.5 mg, 0.05 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (138 mg, 1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add 2.5 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the mixture for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to isolate the desired 5-aryl-4-nitro-1-(2-phenylethyl)-1H-pyrazole.
Causality Note: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It facilitates the oxidative addition of the aryl bromide to the Pd(0) center and promotes the subsequent C-H activation/concerted metalation-deprotonation step, which is often rate-limiting in these catalytic cycles.
Data Summary
The following table summarizes typical results for the protocols described, providing a benchmark for researchers.
| Protocol | Transformation | Starting Material | Product | Typical Yield | Purity |
| 1 | Nitro Reduction | 4-Nitro-1-(2-phenylethyl)-1H-pyrazole | 1-(2-Phenylethyl)-1H-pyrazol-4-amine | 90-98% | >95% |
| 2 | Sandmeyer Bromination | 1-(2-Phenylethyl)-1H-pyrazol-4-amine | 4-Bromo-1-(2-phenylethyl)-1H-pyrazole | 65-75% | >98% |
| 3 | C5-Arylation (with 4-bromotoluene) | 4-Nitro-1-(2-phenylethyl)-1H-pyrazole | 4-Nitro-5-(p-tolyl)-1-(2-phenylethyl)-1H-pyrazole | 50-65% | >98% |
Conclusion
The 4-Nitro-1-(2-phenylethyl)-1H-pyrazole scaffold is a highly valuable platform for generating diverse chemical libraries for drug discovery. The protocols detailed in this application note provide robust and reproducible methods for accessing key intermediates and final compounds through three distinct strategic avenues: reduction of the nitro group, derivatization of the resulting amine via Sandmeyer chemistry, and direct C-H functionalization. By understanding the underlying reactivity and applying these validated protocols, researchers can efficiently explore the chemical space around this privileged core, accelerating the discovery of novel bioactive molecules.
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Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]
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Cárdenas-Pérez, S., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules, 21(3), 379. [Link]
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Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (n.d.). ResearchGate. [Link]
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Chafin, A. P., et al. (2001). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 3(26), 4259-4262. [Link]
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Tsyganov, D. V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]
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Application Notes and Protocols: Investigating the Agrochemical Potential of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in agrochemical research. The pyrazole scaffold is a well-established "privileged" structure in the development of modern fungicides, herbicides, and insecticides.[1][2] The presence of a nitro group on the pyrazole ring and a phenylethyl substituent at the N1 position suggests that this molecule may possess significant biological activity. While direct literature on the agrochemical applications of this specific compound is nascent, this guide extrapolates from the known properties of analogous structures to propose detailed, field-proven protocols for its synthesis, characterization, and evaluation as a potential fungicide, herbicide, and insecticide. The methodologies presented herein are designed to be self-validating and are grounded in established principles of agrochemical discovery, providing a robust framework for investigating this promising chemical entity.
Introduction: The Pyrazole Scaffold in Modern Crop Protection
Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of modern agrochemical innovation.[1][3] Their chemical versatility, metabolic stability, and ability to bind to a wide range of biological targets have led to the successful commercialization of numerous pyrazole-based crop protection agents.[1][2] These compounds have demonstrated efficacy across all major agrochemical domains:
-
Fungicides: Pyrazole-carboxamides are prominent as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting fungal respiration.[1]
-
Herbicides: Pyrazole derivatives are effective inhibitors of key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[1][3]
-
Insecticides: The fiprole class of insecticides, characterized by a pyrazole core, acts on the central nervous system of insects.[1][4]
The subject of this guide, 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, combines the core pyrazole structure with two key functional groups that are known to modulate biological activity. The nitro group can significantly influence the electronic properties of the pyrazole ring and is a common feature in various biologically active molecules.[5] The 1-(2-phenylethyl) substituent increases the molecule's lipophilicity, which can enhance its ability to penetrate biological membranes. This guide outlines a series of robust protocols to systematically evaluate the potential of this specific molecule in these three critical areas of agrochemical research.
Synthesis and Characterization
A reliable and scalable synthesis is the first step in evaluating any new chemical entity. The following protocol is a proposed method for the synthesis of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, adapted from established methodologies for the N-alkylation and nitration of pyrazole.[5]
Physicochemical Properties
| Property | Value |
| CAS Number | 28469-23-0[6] |
| Molecular Formula | C₁₁H₁₁N₃O₂[6] |
| Molecular Weight | 217.22 g/mol [6] |
| SMILES | O=[O-][6] |
| Appearance | (Predicted) Pale yellow to white solid |
Proposed Two-Step Synthesis Protocol
This protocol first involves the N-alkylation of 4-nitropyrazole with 2-phenylethyl bromide. This is a common and effective method for creating N-substituted pyrazoles.
Step 1: Synthesis of 1-(2-phenylethyl)-1H-pyrazole
-
To a solution of pyrazole (1.0 eq) in a suitable aprotic polar solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add (2-bromoethyl)benzene (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS until the starting pyrazole is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-phenylethyl)-1H-pyrazole.
Step 2: Nitration of 1-(2-phenylethyl)-1H-pyrazole
-
Cool a mixture of fuming nitric acid (90%) and fuming sulfuric acid (20% oleum) to 0°C.[5] The use of a potent nitrating mixture is crucial for the electrophilic substitution on the pyrazole ring.
-
Slowly add the 1-(2-phenylethyl)-1H-pyrazole (1.0 eq) from Step 1 to the cooled nitrating mixture, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor for completion via TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitro group (N-O stretches).
Caption: Proposed two-step synthesis of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.
Application Note 1: Fungicidal Activity Screening
Hypothesis: Based on the prevalence of pyrazole-carboxamides as SDHI fungicides, 4-Nitro-1-(2-phenylethyl)-1H-pyrazole is hypothesized to inhibit fungal growth by disrupting mitochondrial respiration.[1] An initial in vitro screening against a panel of economically important plant pathogenic fungi is the standard first step.
Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol determines the direct effect of the compound on the vegetative growth of fungi.
-
Preparation of Stock Solution: Prepare a 10,000 ppm (µg/mL) stock solution of the test compound in a suitable solvent like DMSO.
-
Preparation of Fungal Plates:
-
Culture pathogenic fungi (e.g., Sclerotinia sclerotiorum, Fusarium culmorum, Macrophomina phaseolina) on Potato Dextrose Agar (PDA) plates until the mycelia cover the plate.[7]
-
-
Preparation of Amended Media:
-
Autoclave PDA medium and cool it to approximately 50-55°C in a water bath.
-
Add the required volume of the stock solution to the molten PDA to achieve final test concentrations (e.g., 100, 50, 25, 10, 1 µg/mL). A solvent control (PDA with DMSO only) and a negative control (PDA only) must be included.
-
Pour the amended media into sterile 90 mm Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture plate.
-
Place the mycelial plug, mycelium-side down, in the center of each test and control plate.
-
-
Incubation: Incubate the plates in the dark at 25 ± 2°C.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the negative control plate has reached the edge of the dish.
-
Calculate the average diameter for each plate.
-
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter in the treated plate.
-
-
EC₅₀ Determination: Use the inhibition data across the concentration range to calculate the Effective Concentration required to inhibit 50% of growth (EC₅₀) using probit analysis software.
Caption: Workflow for in vitro fungicidal activity screening.
Application Note 2: Herbicidal Activity Screening
Hypothesis: Many pyrazole-based herbicides function by inhibiting the HPPD enzyme, leading to bleaching of plant tissues.[3][8] The 4-benzoyl pyrazole scaffold is common, but other pyrazole structures can also exhibit herbicidal activity. This protocol screens for both pre-emergence and post-emergence activity.
Protocol: Pre- and Post-Emergence Whole Plant Assay
-
Plant Preparation: Grow indicator plants, including a representative monocot (e.g., Zea mays - maize) and a dicot (e.g., Brassica napus - rapeseed), in small pots with standard potting soil in a greenhouse.
-
Compound Application:
-
Prepare a formulation of the test compound by dissolving it in acetone with a surfactant (e.g., Tween 20) and diluting with water to create a sprayable solution at various rates (e.g., 2000, 1000, 500, 250 g ai/ha). Include a formulation blank (solvent + surfactant) as a negative control and a commercial herbicide (e.g., Topramezone) as a positive control.[8]
-
-
Pre-emergence Application:
-
Apply the test formulation evenly to the soil surface of pots sown with seeds 1-2 days prior to application.
-
-
Post-emergence Application:
-
Apply the test formulation as a foliar spray to plants that have reached the 2-3 leaf stage. Ensure complete coverage.
-
-
Incubation and Evaluation:
-
Place all treated pots back into the greenhouse under controlled conditions (e.g., 16h light/8h dark cycle, 25°C).
-
Visually assess herbicidal injury at 3, 7, and 14 days after treatment (DAT).
-
-
Data Collection:
-
Score injury on a scale of 0 to 100%, where 0 = no effect and 100 = complete plant death.
-
Note specific symptoms, such as chlorosis (yellowing), necrosis (browning/death), bleaching (whitening), or stunting. Bleaching symptoms are particularly indicative of HPPD inhibition.[1]
-
Caption: Workflow for pre- and post-emergence herbicidal screening.
Application Note 3: Insecticidal Activity Screening
Hypothesis: The pyrazole insecticide Fipronil acts as an antagonist of the GABA-gated chloride channel, causing central nervous system disruption in insects.[1][4] 4-Nitro-1-(2-phenylethyl)-1H-pyrazole could potentially exhibit a similar mode of action. A primary screen should assess both contact and ingestion toxicity.
Protocol: Insect Contact and Ingestion Bioassay
This protocol uses a common agricultural pest, such as the aphid (Myzus persicae), as a model.
-
Insect Rearing: Maintain a healthy, synchronized culture of aphids on a suitable host plant (e.g., bell pepper or cabbage seedlings).
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound (e.g., 500, 250, 100, 50, 10 ppm) in a water-acetone solution with a surfactant. Include a solvent-only control and a positive control (e.g., Fipronil).
-
Contact Toxicity (Leaf Dip Assay):
-
Excise leaves from the host plant.
-
Dip each leaf into a test solution for 10-15 seconds, ensuring complete coverage.
-
Allow the leaves to air dry completely.
-
Place the dried, treated leaf into a Petri dish lined with moist filter paper.
-
Transfer 10-20 adult aphids onto the leaf surface.
-
Seal the Petri dish with a ventilated lid.
-
-
Systemic (Ingestion) Toxicity (Systemic Uptake Assay):
-
Place host plant seedlings into small vials containing the different test solutions.
-
Allow the plants to uptake the solution for 24 hours.
-
After the uptake period, infest each plant with 10-20 adult aphids.
-
Cover the plants with a ventilated cage.
-
-
Incubation and Evaluation:
-
Maintain the assays under controlled environmental conditions (e.g., 22°C, 16h light period).
-
Record aphid mortality at 24, 48, and 72 hours after infestation. An aphid is considered dead if it is unable to move when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the Lethal Concentration required to kill 50% of the population (LC₅₀) for each time point using probit analysis.
-
Caption: Workflow for insecticidal contact and ingestion screening.
Structure-Activity Relationships and Future Directions
Should 4-Nitro-1-(2-phenylethyl)-1H-pyrazole demonstrate promising activity in any of the primary screens, further research should focus on optimizing the structure to enhance potency and selectivity. Key areas for modification and future study include:
-
Position of the Nitro Group: Exploring the synthesis of 3-nitro and 5-nitro isomers to understand its impact on target binding.
-
Phenylethyl Substituent: Modifying the phenyl ring with various electron-donating or electron-withdrawing groups to alter lipophilicity and electronic properties.
-
Other Ring Positions: Introducing small alkyl or halogen groups at the C3 and C5 positions of the pyrazole ring.
Successful lead compounds would then be subjected to more advanced studies, including mechanism of action elucidation, cross-spectrum activity testing, crop safety analysis, and preliminary toxicology assessments.
References
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Deriv
- PYRAZOLE CHEMISTRY IN CROP PROTECTION - LOCKSS. ()
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- Current status of pyrazole and its biological activities - PMC. ()
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- Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed. ()
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
An in-depth guide to the purification of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, designed for chemistry professionals.
This guide provides comprehensive troubleshooting advice and detailed protocols for the purification of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. It is designed to assist researchers, chemists, and drug development professionals in overcoming common challenges to obtain a high-purity final product.
Section 1: Compound Properties and Purification Strategy
4-Nitro-1-(2-phenylethyl)-1H-pyrazole is a substituted nitropyrazole. Its structure presents specific purification challenges. The pyrazole ring is weakly basic, which can lead to interactions with acidic purification media like silica gel.[1][2] The nitro group and aromatic rings contribute to the compound's polarity and potential for forming crystalline solids. An effective purification strategy must account for these features and the likely impurities from its synthesis.
Table 1: Physicochemical Properties of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| Appearance | Likely a yellow to orange solid | [4] |
| Predicted LogP | 2.034 | [3] |
| Predicted pKa | 2.16 ± 0.50 | [4] |
| Storage | Sealed in dry, 2-8°C | [3] |
Note: Experimental data for this specific compound is limited. Properties are based on vendor data and analogs.
The primary purification methods for compounds of this class are column chromatography and recrystallization.[1][5] The choice between them depends on the nature and quantity of the impurities present.
Caption: General purification decision workflow.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in a question-and-answer format.
Question: My TLC plate shows multiple spots after the reaction. What are they and how do I get rid of them?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds. These impurities could be unreacted starting materials, regioisomers, or other byproducts.[1]
Identification and Removal Strategy:
-
Identify the Spots: "Co-spot" your crude reaction mixture on a TLC plate alongside the starting materials. If a spot in your crude mixture has the same retention factor (Rf) as a starting material, it indicates that the reaction is incomplete.
-
Address Isomers: The synthesis of 1-substituted pyrazoles can often lead to the formation of regioisomers (e.g., 1,5- vs. 1,3- substitution patterns if starting from an asymmetrical precursor).[6] These isomers often have very similar polarities, making them difficult to separate.
-
Purification Method:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities, including most starting materials and byproducts.[5][6] For closely running spots, such as regioisomers, a carefully optimized solvent system is crucial.
-
Recrystallization: If one of the major impurities is a starting material with significantly different solubility, recrystallization may be effective. However, it is generally poor at separating regioisomers.
-
Caption: Decision tree for troubleshooting TLC results.
Question: My product yield is very low after purification by silica gel column chromatography. Where did it go?
Answer: Low recovery from a silica gel column is a common issue with basic compounds like pyrazoles.[2] The lone pair of electrons on the pyrazole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the product to irreversibly adsorb or "streak" down the column, leading to poor separation and recovery.[1]
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your non-polar eluent (e.g., hexanes) and add 0.5-1% triethylamine (Et₃N) by volume.[2] The triethylamine is a stronger base and will neutralize the acidic sites on the silica, allowing your pyrazole product to elute properly. You should also add the same percentage of triethylamine to your mobile phase.
-
Use an Alternative Stationary Phase: Neutral alumina can be used as a substitute for silica gel.[2] It lacks the strong acidity of silica and often gives better yields for basic compounds.
Question: The purified product is an oil that won't solidify or a discolored solid. How can I fix this?
Answer: An oily product suggests the presence of residual solvent or impurities that are depressing the melting point.[1] Discoloration indicates trace impurities or potential degradation.[1] Nitroaromatic compounds are often pale yellow, but a dark orange, red, or brown color suggests impurity.
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure all volatile solvents are removed, first by rotary evaporation and then by placing the sample under high vacuum for several hours.
-
Induce Crystallization: If the product is an oil due to impurities, further purification by column chromatography may be required.[1] If it is pure but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.[7]
-
Decolorize the Product:
-
Recrystallization: This is often the best method, as colored impurities may remain in the mother liquor.[1]
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 10-15 minutes, and then filter the mixture through a pad of Celite to remove the charcoal. The purified product can then be recovered by removing the solvent or by recrystallization.[1]
-
Silica Gel Plug: Dissolve the compound in a minimal amount of a low-polarity solvent (like dichloromethane) and pass it through a short column ("plug") of silica gel. Highly colored, polar impurities will often stick to the top of the silica.[1]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of this compound? A1: A gradient of ethyl acetate in hexanes is an excellent starting point for most nitropyrazoles.[6] Begin with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the elution using TLC. For this specific compound, with a predicted LogP of ~2, a system starting around 10-20% ethyl acetate in hexanes would be a reasonable starting point.
Table 2: Suggested Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System | Gradient Profile | Tip |
| Silica Gel | Ethyl Acetate / Hexanes | Start 10:90, gradually increase to 50:50 | Add 0.5% triethylamine to the mobile phase to prevent streaking.[2] |
| Silica Gel | Dichloromethane / Methanol | Start 100:0, gradually increase to 98:2 | Use for more polar impurities. Be aware of methanol's high elution strength. |
| Neutral Alumina | Ethyl Acetate / Hexanes | Start 5:95, gradually increase to 40:60 | A good alternative if product loss occurs on silica gel.[2] |
Q2: My compound is a solid. Can I just recrystallize it and skip the column? A2: Yes, if the impurities are minimal or have very different solubility properties than your product.[5] Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[7] However, if your TLC shows multiple spots close to your product spot (indicative of isomers or structurally similar byproducts), recrystallization is unlikely to be effective, and column chromatography will be necessary.[6]
Q3: Are there any alternative purification methods besides chromatography and recrystallization? A3: Yes. For basic compounds like pyrazoles, purification via acid addition salt formation can be highly effective.[4][8] The process involves dissolving the crude product in a solvent like ethanol or isopropanol and adding an acid (e.g., HCl, H₂SO₄). The resulting pyrazolium salt is often a well-defined crystalline solid that can be easily purified by recrystallization. The pure salt can then be neutralized with a base to recover the purified free pyrazole.[4][9] This method is particularly useful if the free base is an oil or difficult to crystallize.
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol describes the purification of 1 gram of crude 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.
-
TLC Analysis & Solvent Selection:
-
Develop a TLC system that gives your product an Rf value of ~0.25-0.35. For this compound, start with 20% Ethyl Acetate in Hexanes.
-
Prepare your eluent. For a 1 L batch, use 800 mL Hexanes, 200 mL Ethyl Acetate, and 5 mL Triethylamine (0.5%).
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material).
-
Add ~1 inch of sand to the bottom.
-
In a beaker, prepare a slurry of ~50 g of silica gel in your starting eluent (e.g., 10% EtOAc/Hexanes + 0.5% Et₃N).
-
Pour the slurry into the column and use air pressure to pack the bed firmly, ensuring no air bubbles are trapped.[10] Add a layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the 1 g of crude product in a minimal amount of dichloromethane (~2-3 mL).
-
Add ~2-3 g of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading".
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column and begin applying pressure to move the solvent through.
-
Collect fractions (e.g., 20 mL per fraction) in test tubes.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask on a high-vacuum line to remove any final traces of solvent.
-
Protocol 2: Recrystallization
This protocol is for purifying a solid product that is mostly pure but may contain minor colored or baseline impurities.
-
Solvent Selection:
-
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7]
-
Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water) to find a suitable system.[2][4] Ethanol is often a good starting point for pyrazole derivatives.[11]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent in small portions to avoid using too much, which would lower your yield.[7]
-
-
Hot Filtration (Optional):
-
If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the clear, hot solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
References
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (2025).
-
Gao, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Various Authors. (2025). Review on synthesis of nitropyrazoles. ResearchGate. [Link]
-
Shevelev, S., et al. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin. [Link]
-
Reddit User Discussion. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]
-
Al-Azzawi, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
He, C., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]
- BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- Torvisco, A., et al. (2009). Process for the purification of pyrazoles.
- BenchChem. (2025).
-
Wiley-VCH. (n.d.). Supporting Information.[Link]
-
Organic Syntheses. (n.d.). Procedure for pyrazole synthesis.[Link]
- Torvisco, A., et al. (2011). Method for purifying pyrazoles.
-
PubChem. (2026). 4-nitro-1-(2-nitrophenyl)-1H-pyrazole.[Link]
-
LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds.[Link]
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.[Link]
-
Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances. [Link]
-
Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation.[Link]
-
ResearchGate. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.[Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[Link]
-
PubChem. (n.d.). 4-nitro-1H-pyrazole.[Link]
-
Soai, K., et al. (1999). Catalytic Asymmetric Synthesis of Chiral 4-Pyrazolylalkanols. Heterocycles. [Link]
-
Reddit User Discussion. (2018). Recrystallizing nitroacetanilide. r/OrganicChemistry. [Link]
-
Mistry, B.D., et al. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Indian Journal of Heterocyclic Chemistry. [Link]
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- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
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- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
Topic: Recrystallization solvents for pure 4-Nitro-1-(2-phenylethyl)-1H-pyrazole Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Technical Support Hub. This guide addresses the specific challenges associated with the recrystallization of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole (CAS: 28469-23-0). Due to the amphiphilic nature of this molecule—containing a polar nitropyrazole head and a lipophilic phenylethyl tail—standard protocols often result in "oiling out" or poor isomer separation.
The following protocols and troubleshooting steps are designed to ensure high purity (>98%) suitable for pharmaceutical screening.
Part 1: Solvent Selection & Solubility Profile
Q: What is the optimal solvent system for recrystallizing this compound?
A: Based on the polarity profile (LogP ~2.0-2.5) and melting point behavior (typically 60–90 °C range for this class), we recommend three tiered systems.
| System Class | Solvent Mixture | Ratio (v/v) | Application Case |
| Primary (Standard) | Ethanol (95%) | N/A | Best balance for general purification. Removes inorganic salts and trace starting materials. |
| Secondary (Lipophilic) | Ethyl Acetate / n-Heptane | 1:3 to 1:5 | Use if the crude contains significant non-polar impurities (e.g., unreacted phenylethyl bromide). |
| High Purity (Isomer Removal) | Isopropanol (IPA) | N/A | Slower crystallization kinetics; ideal for separating the 3-nitro regioisomer if present. |
Q: Why avoid Methanol? A: While methanol dissolves the compound well, its lower boiling point (64.7 °C) is often too close to the melting point of the solid. This lack of thermal "headroom" increases the risk of the compound melting into an oil rather than dissolving, or precipitating too rapidly upon cooling.
Part 2: Visualized Decision Workflows
Figure 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent based on your crude material's impurity profile.
Caption: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile.
Part 3: Detailed Protocol (Self-Validating)
Protocol: Recrystallization from Ethanol (95%) Standard Operating Procedure for 5g – 50g Scale
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add Ethanol (95%) at a ratio of 5 mL per gram of crude.
-
Heat to reflux (approx. 78 °C) with magnetic stirring.
-
Validation: If solid does not dissolve after 10 mins at reflux, add solvent in 1 mL/g increments. If solution remains cloudy but no large particles exist, inorganic salts may be present (proceed to step 2).
-
-
Hot Filtration (Critical Step):
-
While at reflux, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass funnel) to remove insoluble inorganic salts or dust.
-
Why: Nitration reactions often leave sodium/potassium salts that can serve as nucleation sites for premature precipitation.
-
-
Controlled Cooling & Seeding:
-
Allow the filtrate to cool slowly to ~50 °C.
-
SEEDING: Add a tiny crystal of pure 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.
-
Mechanism:[1][2][3] The phenylethyl chain adds flexibility, making the compound prone to supercooling and "oiling out." Seeding provides a template for the lattice to form immediately, bypassing the oil phase.
-
-
Crystallization:
-
Let stand at room temperature (RT) for 2 hours.
-
Transfer to an ice bath (0–4 °C) for 1 hour.
-
Warning: Do not plunge hot solution directly into ice; this traps impurities.
-
-
Isolation:
-
Filter via vacuum filtration.
-
Wash cake with cold Ethanol (0 °C).
-
Dry under vacuum at 40 °C.
-
Part 4: Troubleshooting & FAQs
Q: My product turned into a yellow oil at the bottom of the flask. What happened? A: This is "Oiling Out." It occurs when the solution temperature drops below the "liquid-liquid phase separation" temperature before it hits the crystallization temperature.
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of pure solvent (Ethanol) to dilute the solution slightly (shifting the saturation curve). Allow it to cool very slowly with vigorous stirring. Crucially, add a seed crystal at 50-60 °C.
Q: The crystals are highly colored (Dark Orange/Brown). A: Oxidation by-products are present. Nitro compounds are inherently pale yellow. Darker colors indicate oxidized impurities or polymerized nitration by-products.
-
Fix: During the Dissolution step (Step 1), add Activated Carbon (5-10 wt%) . Boil for 5-10 minutes, then perform the Hot Filtration step strictly. The carbon will adsorb the colored impurities.
Q: I have a mixture of 3-nitro and 4-nitro isomers. How do I separate them? A: Exploit symmetry differences. The 4-nitro isomer is generally more symmetric and packs better in the crystal lattice, making it less soluble than the 3-nitro isomer.
-
Strategy: Use Isopropanol (IPA) . The solubility difference is more pronounced in IPA than Ethanol. Perform the recrystallization, but do not cool to 0 °C. Filter at room temperature. The solid will be enriched in the 4-nitro isomer, while the 3-nitro stays in the mother liquor. Repeat if necessary.
Figure 2: The "Oiling Out" Rescue Workflow
Caption: Step-by-step rescue protocol for instances where the product separates as an oil.
References
-
Dalinger, I. L., et al. (2015).[4] Synthesis and properties of N-substituted nitropyrazoles. MDPI Molecules. Link (Context: General purification of N-alkyl nitropyrazoles).
-
University of Munich. Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance. Link (Context: Ethanol/Water systems for nitropyrazole recrystallization).
-
ChemScene. Product Data: 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. Link (Context: Confirmation of commercial solid forms).
-
Organic Chemistry Portal. Synthesis of Pyrazoles. Link (Context: General synthetic and purification methodologies for substituted pyrazoles).
Sources
Technical Support Center: Troubleshooting Low Solubility of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
Welcome to the technical support center for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. Low aqueous solubility is a frequent hurdle in drug discovery, with some estimates suggesting it affects 40% to 70% of new drug candidates[1]. This guide offers a systematic approach to understanding and overcoming this challenge.
Part 1: Foundational Understanding & Initial Assessment (FAQs)
This section addresses the most common initial questions regarding the solubility of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.
Q1: Why is my 4-Nitro-1-(2-phenylethyl)-1H-pyrazole poorly soluble, particularly in aqueous buffers?
A1: The low solubility of this compound stems from a combination of its structural features. Understanding these provides the basis for a rational troubleshooting approach.
-
Lipophilic Phenylethyl Group: The -(CH2)2-Phenyl tail is non-polar and hydrophobic. This substantial non-polar region makes it energetically unfavorable for polar water molecules to form a solvation shell around the molecule, leading to poor aqueous solubility.
-
Aromatic and Planar Core: The pyrazole ring is a planar, aromatic system. Such flat structures can stack efficiently in a solid state, forming a stable crystal lattice. The energy required to break this lattice during dissolution can be significant, a characteristic of so-called "brick-dust" molecules[2].
-
Nitro Group: The nitro group (-NO2) is highly polar and is a strong hydrogen bond acceptor. While this polarity can aid solubility in polar organic solvents, in a crystal lattice, these strong intermolecular interactions (e.g., dipole-dipole) can further increase the lattice energy, paradoxically contributing to poor aqueous solubility.
Based on its structure, 4-Nitro-1-(2-phenylethyl)-1H-pyrazole has a predicted LogP of approximately 2.034, indicating moderate lipophilicity[3].
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is relevant for my experiment?
A2: This is a critical distinction that impacts how you measure and interpret solubility data.
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true saturation concentration of a compound in a solvent at equilibrium. It is a fixed physical property under defined conditions (e.g., temperature, pH). It is measured using methods like the shake-flask technique where excess solid is agitated for an extended period (24-72 hours) to ensure equilibrium is reached[4][5]. This value is crucial for formulation development and predicting in-vivo performance.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution. This is typically what researchers observe when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer for a biological assay[6]. The result is often a higher, but less stable, concentration than the thermodynamic solubility. For most in vitro high-throughput screening, understanding the kinetic solubility is most immediately relevant to avoid compound precipitation in the assay plate[6][7].
Recommendation: For initial biological assays, focus on determining the kinetic solubility limit. For later-stage development, including animal studies, a thorough determination of thermodynamic solubility is essential.
Q3: How can I perform a quick, initial assessment of my compound's solubility?
A3: Before launching into complex methods, a simple visual and filtration test can provide valuable initial data.
-
Visual Inspection: A truly dissolved compound forms a clear, transparent solution. Any cloudiness, haziness, or visible particles indicate that the compound is not fully dissolved and may be present as a suspension or colloid[4].
-
Filtration Test: To confirm true dissolution, filter your prepared solution through a 0.22 µm syringe filter. A significant drop in concentration (measured by HPLC or UV-Vis spectroscopy) before and after filtration confirms that a portion of the compound was not truly dissolved but was present as a fine precipitate or suspension[4].
Part 2: A Systematic Workflow for Troubleshooting Solubility
If initial assessments confirm poor solubility, follow this systematic workflow. The key is to start with the simplest, most common techniques before moving to more complex formulation strategies.
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Protocol 5: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the thermodynamic solubility of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in a specific medium.
Materials:
-
4-Nitro-1-(2-phenylethyl)-1H-pyrazole (solid)
-
Target solvent/buffer (e.g., pH 7.4 phosphate-buffered saline)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
0.22 µm syringe filters (low-binding, e.g., PVDF)
-
Calibrated HPLC system with a suitable column and detector (UV)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg into 1 mL of buffer). Ensure that undissolved solid is clearly visible.
-
Equilibration: Seal the vial and place it on a shaker/rotator in an incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate for at least 24 hours. For highly crystalline compounds, 48 or 72 hours may be necessary to ensure equilibrium is reached.
-
Phase Separation: After incubation, let the vials stand for a short period to allow larger particles to settle. Then, centrifuge the vials at high speed (>10,000 x g) for 15-20 minutes to create a compact pellet of the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Do not disturb the pellet.
-
Filtration: Immediately filter the collected supernatant through a pre-conditioned 0.22 µm syringe filter into a clean analysis vial.
-
Rationale: This step removes any remaining fine particulates that were not pelleted during centrifugation, ensuring you are only measuring the truly dissolved compound.[4]
-
-
Analysis: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered sample and analyze it by a validated HPLC-UV method to determine its concentration.
-
Confirmation: The concentration determined from the HPLC analysis is the thermodynamic solubility of the compound in that specific medium at that temperature.
References
-
Wikipedia contributors. (n.d.). Cosolvent. In Wikipedia. Retrieved from [Link]
- Parikh, T. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
-
Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
- Hilaris Publisher. (2025, February 28). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Journal of Medicinal Chemistry.
- Kovačević, J., et al. (2025, July 23).
- Drug Development & Delivery. (2023, April 21).
- Berg, D. P. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
-
Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
- D'Accolti, L., et al. (2021, October 10).
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
- Lund University Publications. (n.d.).
-
Dr. Lisa. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Retrieved from [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
- Kerns, E. H. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
- National Journal of Pharmaceutical Sciences. (2021, May 15).
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- 7. waters.com [waters.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Controlling temperature effects on 4-Nitro-1-(2-phenylethyl)-1H-pyrazole stability
A Guide to Understanding and Controlling Temperature Effects on Stability
Welcome to the technical support center for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the safe handling, storage, and thermal stability of this compound. As Senior Application Scientists, we have synthesized data from analogous compounds and foundational chemical principles to address the challenges you may encounter.
Section 1: Core Concepts & Safe Handling
This section provides fundamental information and best practices for the storage and handling of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole to ensure its long-term stability and prevent unintended degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole during storage and handling?
A1: The stability of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole is primarily influenced by three factors: temperature, light, and atmospheric conditions. As a nitro-substituted pyrazole, it is susceptible to thermal decomposition at elevated temperatures.[1] Exposure to UV light can induce photodegradation, while the presence of oxygen can lead to oxidative degradation, often observed as a color change.[1] Incompatible materials, such as strong oxidizing agents, acids, and bases, should also be avoided.[2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure maximum stability and purity, the compound should be stored under controlled conditions. Based on supplier recommendations and best practices for nitroaromatic compounds, we have established the following protocol.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways and minimizes the risk of thermal decomposition.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidative degradation over time.[1] |
| Container | Tightly Sealed Amber Glass Vial | Protects from moisture and prevents photodegradation from ambient light.[1] |
| Environment | Dry / Desiccated | Minimizes risk of hydrolysis of any trace impurities or interactions with moisture. |
Q3: My sample of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole has turned slightly brown. Is it still usable?
A3: A brown discoloration is a common indicator of oxidation.[1] While slight discoloration may not significantly impact the bulk purity for some applications, it signifies that the compound has begun to degrade. We strongly recommend re-analyzing the sample's purity via HPLC or LC-MS before use. To prevent further degradation, ensure the container is purged with an inert gas like argon or nitrogen before sealing and is stored protected from light at 2-8°C.[1][3]
Section 2: Troubleshooting Thermal Experiments
Experiments involving heating can present unique challenges. This section addresses specific issues you might encounter when studying the thermal properties of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.
Q4: I am performing a Differential Scanning Calorimetry (DSC) analysis and see a broad exotherm at a lower temperature than expected. What could be the cause?
A4: A broad, early exotherm can indicate several things. First, it may be due to the presence of impurities that catalyze the decomposition process. Polynitropyrazoles can undergo autocatalytic decomposition, where initial degradation products accelerate further decomposition.[4] Second, ensure your sample pan is properly sealed and the atmosphere is controlled (typically nitrogen). Interaction with atmospheric oxygen can alter the decomposition profile. Finally, consider the heating rate; a slower heating rate (e.g., 5°C/min) can sometimes provide better resolution of thermal events.
Q5: During a reflux experiment in an organic solvent, my reaction mixture darkened significantly, even below the compound's known decomposition temperature. Why did this happen?
A5: Significant darkening below the decomposition temperature suggests a reaction with the solvent or trace impurities. The phenylethyl group is generally stable, but the nitropyrazole ring is the reactive center. Some solvents, especially if not properly degassed or dried, can participate in side reactions at elevated temperatures. We recommend using high-purity, anhydrous solvents and running reactions under an inert atmosphere. It is also possible that trace amounts of acid or base are catalyzing a degradation or polymerization pathway.
Q6: What are the expected gaseous byproducts of thermal decomposition?
A6: The thermal decomposition of nitropyrazole compounds typically produces nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[5][6] The initial and rate-determining step is often the homolytic cleavage of the C-NO₂ bond, releasing an NO₂ radical.[7][8] This radical can then participate in a complex series of secondary reactions, leading to the breakdown of the pyrazole and phenylethyl rings. All experiments where thermal decomposition is possible must be conducted in a well-ventilated fume hood.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting unexpected experimental results related to thermal stability.
Caption: A logical decision tree for troubleshooting stability issues.
Section 3: Mechanistic Insights & Advanced Analysis
Understanding the potential decomposition pathways is crucial for predicting reactivity and ensuring safety.
Postulated Thermal Decomposition Pathway
While the specific decomposition mechanism for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole has not been empirically determined, a probable pathway can be postulated based on extensive studies of related nitropyrazoles.[7][8] The process is likely initiated by the cleavage of the weakest bond, which is the C-NO₂ bond.
Caption: Postulated decomposition pathway initiated by C-NO₂ bond cleavage.
Experimental Protocol: Thermal Stability Assessment by DSC
This protocol provides a standardized method for determining the onset of thermal decomposition.
Objective: To determine the onset decomposition temperature (Td) of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole using Differential Scanning Calorimetry (DSC).
Materials:
-
4-Nitro-1-(2-phenylethyl)-1H-pyrazole sample (1-3 mg)
-
Aluminum DSC pans and lids
-
DSC instrument with a nitrogen purge gas system
-
Crimping press for sealing pans
Procedure:
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and heat flow using an indium standard.
-
Sample Preparation:
-
Tare an empty aluminum DSC pan with its lid.
-
Accurately weigh 1-3 mg of the compound into the pan.
-
Hermetically seal the pan using the crimping press. This is critical to contain any pressure buildup before decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan in the DSC sample cell and an empty sealed pan in the reference cell.
-
Set the instrument to use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min. The final temperature should be well above the expected decomposition to capture the entire event.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The decomposition will be visible as a large, sharp exothermic peak.
-
Determine the onset temperature of this exotherm using the instrument's analysis software. This temperature is reported as the decomposition temperature (Td).
-
Trustworthiness Note: Running the experiment in triplicate ensures the reproducibility of the measured decomposition temperature. A sharp exothermic peak is characteristic of the decomposition of many energetic materials like nitropyrazoles.[9]
References
- Bragin, A., Pivkina, A., Muravyev, N., Monogarov, K., Gryzlova, O., Shkineva, T. K., & Dalinger, I. (2015). Thermal Decomposition of Nitropyrazoles. CoLab.ws.
- AK Scientific, Inc. (n.d.).
- Manelis, G. B., et al. (2017). Physico-chemical characterization of high energetic nitropyrazoles. Thermochimica Acta, 651, 83-99.
- Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles.
- Klapötke, T. M., et al. (2017). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU.
- Pivkina, A., et al. (2016). Thermal Decomposition of Nitropyrazoles.
- Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3463.
- Klapötke, T. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46).
- BenchChem (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- Thermo Fisher Scientific (n.d.).
- ChemScene (n.d.). 4-Nitro-1-(2-phenylethyl)-1h-pyrazole.
- Wang, R., et al. (2013). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole.
- Fisher Scientific (n.d.).
- MDPI (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- Stanovnik, B., et al. (2016). Synthesis of Novel 4-Nitro-3-Amino-1H-Pyrazole-5. Heterocycles, 93(2), 628.
-
Encyclopedia.pub (2022). Synthesis and Properties of Pyrazoles. [Link]
- Sigma-Aldrich (n.d.). 4-Nitro-1H-pyrazole 97%.
-
Klapötke, T. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]
- BenchChem (n.d.). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
-
MDPI (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
- Kuehl, V. A., Cleveland, A. H., Snyder, C. J., & Chavez, D. E. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408-18413.
-
El-Metwaly, N. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7136. [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. colab.ws [colab.ws]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Nitro Pyrazoles
Welcome to the technical support center for the column chromatography of nitro-substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to frequently asked questions, robust troubleshooting strategies for common experimental issues, and validated protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating nitro pyrazole compounds, especially isomers?
Separating nitro pyrazole isomers is frequently challenging due to their similar physical and chemical properties. The main difficulties arise from:
-
Similar Polarity: The addition of a nitro group significantly increases the polarity of the pyrazole core. However, regioisomers (where the nitro group is at different positions on the pyrazole ring) can have very close polarities, making them difficult to resolve using standard chromatographic techniques.[1]
-
Compound Stability: Nitro-substituted aromatic compounds can be sensitive to the stationary phase. The acidic nature of standard silica gel can sometimes lead to compound degradation or irreversible adsorption, resulting in low recovery.[2]
-
Solubility Issues: The increased polarity of nitro pyrazoles may lead to poor solubility in the low-polarity solvents often used at the beginning of a chromatographic run, complicating sample loading.
Q2: How does the nitro group influence the choice of solvent system?
The nitro group is strongly electron-withdrawing and is a polar functional group. Its presence on the pyrazole ring has several effects:
-
Increased Retention on Normal Phase: It significantly increases the compound's polarity, leading to stronger interactions with polar stationary phases like silica gel. This means more polar solvent systems are required for elution compared to the non-nitrated pyrazole parent compound.
-
Dipole-Dipole Interactions: The nitro group can participate in strong dipole-dipole interactions.[3] This property can be exploited by choosing eluent systems or stationary phases that offer different dipole interactions to improve selectivity between isomers. For instance, solvents like dichloromethane or ethyl acetate in the mobile phase can modulate these interactions.
-
Hydrogen Bond Acceptance: The oxygen atoms of the nitro group can act as hydrogen bond acceptors. This can be a factor when using protic solvents like methanol or when acidic silanol groups on the silica surface are present.
Q3: What are the recommended starting solvent systems for purifying nitro pyrazoles on a silica gel column?
For most nitro pyrazoles, a normal-phase system using silica gel is the first choice. Method development should always begin with Thin-Layer Chromatography (TLC) to identify a suitable solvent system.[4][5]
A good starting point is a binary mixture of a non-polar and a polar solvent. The goal is to find a ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for the compound of interest to ensure good separation on the column.[4]
Commonly Used Solvent Systems:
| Solvent System | Polarity | Application Notes |
| Hexane / Ethyl Acetate | Low to Medium | This is the most common and standard system for many organic compounds, including moderately polar nitro pyrazoles.[6][7] It offers good selectivity for a wide range of compounds. |
| Petroleum Ether / Ethyl Acetate | Low to Medium | Similar to Hexane/EtOAc, often used interchangeably.[1] |
| Dichloromethane / Hexane | Low to Medium | Offers different selectivity compared to ethyl acetate systems and can be effective if co-elution occurs.[1] |
| Dichloromethane / Methanol | Medium to High | Reserved for more polar nitro pyrazoles that do not move sufficiently in less polar systems.[4][6] It's important to note that using more than 10% methanol with silica gel can risk dissolving the stationary phase.[6] |
Q4: When should I consider an alternative stationary phase like alumina or a bonded silica?
While silica gel is the default, it may not be optimal in all situations. Consider an alternative stationary phase under these circumstances:
-
Acid-Sensitive Compounds: If you observe significant product degradation (streaking on TLC, low recovery from the column), the acidic nature of silica gel may be the cause.[2] In such cases, switching to a more neutral or basic stationary phase is recommended.
-
Alumina (Al₂O₃): Can be obtained in neutral, acidic, or basic forms. Neutral or basic alumina is an excellent choice for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.[1]
-
-
Poor Separation of Isomers: If optimizing the mobile phase on silica gel does not resolve closely eluting isomers, a different stationary phase may offer the required change in selectivity.[1]
-
Amine-functionalized (NH₂) or Cyano-functionalized (CN) Silica: These phases offer different interaction mechanisms (e.g., dipole-dipole) that can be beneficial for separating polar molecules like nitro compounds.[3]
-
Q5: What is the critical role of Thin-Layer Chromatography (TLC) in method development?
TLC is an indispensable tool for developing and optimizing your column chromatography method.
-
Solvent System Selection: It allows for rapid screening of various solvent systems to find the one that provides the best separation between your target compound and impurities.[4]
-
Predicting Elution Order: The order in which spots appear on the TLC plate (from top to bottom) corresponds to the order of elution from the column.
-
Determining Rf Value: An optimal Rf value of 0.2-0.3 on the TLC plate is generally targeted for the compound of interest.[4] This ensures the compound spends enough time on the column to separate from impurities without requiring excessively large volumes of solvent for elution.
-
Monitoring Fractions: During the column run, TLC is used to analyze the collected fractions to identify which ones contain the pure compound.[1]
Troubleshooting Guide: Common Issues and Solutions
Problem: Poor or No Separation (Co-elution)
Q: My nitro pyrazole product is co-eluting with an impurity or another isomer. How can I improve the separation?
This is a common issue, especially when isomers have very similar polarities.[1] Follow this systematic approach to resolve the problem.
Troubleshooting Workflow for Co-elution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
This technical guide provides an in-depth analysis of the ¹H NMR chemical shifts for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a directly published experimental spectrum for this specific molecule, this guide leverages a comparative approach. By examining the ¹H NMR data of structurally related analogues—pyrazole, 4-nitro-1H-pyrazole, and 1-substituted pyrazoles—we can deconstruct the electronic and structural influences on the proton chemical shifts of the target molecule. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization.
The Power of Comparative Analysis in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the nitro group, tend to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups and certain spatial arrangements can cause shielding, resulting in an upfield shift.
By systematically comparing the ¹H NMR spectra of simpler, related structures, we can isolate the contributions of individual functional groups to the overall spectrum of a more complex molecule. This approach not only aids in the prediction of chemical shifts but also deepens our understanding of structure-property relationships.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To obtain reliable and reproducible ¹H NMR data for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole and its analogues, the following experimental protocol is recommended.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for compounds with limited solubility or to observe exchangeable protons.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the coupling patterns (multiplicities) to deduce the number of neighboring protons.
Comparative Analysis of ¹H NMR Chemical Shifts
The following table summarizes the known experimental ¹H NMR chemical shifts for pyrazole and related compounds, which will serve as the basis for our comparative analysis.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) |
| 1H-Pyrazole | 7.66 | 6.37 | 7.66 | NH proton signal is often broad and its position is solvent-dependent. Due to tautomerism, H-3 and H-5 are equivalent.[1][2] |
| 4-Nitro-1H-pyrazole | ~8.4 | — | ~8.4 | The nitro group at the 4-position is strongly electron-withdrawing, leading to a significant downfield shift of the pyrazole protons. The H-3 and H-5 protons are equivalent.[3] |
| 1-Phenyl-1H-pyrazole | ~7.7 | ~6.4 | ~7.9 | Phenyl protons typically appear in the 7.2-7.5 ppm range. The pyrazole protons are influenced by the aromatic ring current of the phenyl group.[4][5] |
| Predicted: 4-Nitro-1-(2-phenylethyl)-1H-pyrazole | ~8.3-8.5 | — | ~8.0-8.2 | -CH₂- (pyrazole): ~4.4-4.6 ppm, -CH₂- (phenyl): ~3.2-3.4 ppm, Phenyl: ~7.2-7.4 ppm |
Dissecting the Substituent Effects
To predict the ¹H NMR spectrum of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, we will analyze the influence of each substituent on the pyrazole core and the phenylethyl side chain.
The Pyrazole Core
The unsubstituted pyrazole ring exhibits two signals in its ¹H NMR spectrum: a triplet for the H-4 proton around 6.37 ppm and a doublet for the equivalent H-3 and H-5 protons around 7.66 ppm.[2] The equivalence of H-3 and H-5 is due to rapid proton exchange (tautomerism) between the two nitrogen atoms.[1]
Effect of the 4-Nitro Group
The nitro group (-NO₂) is a potent electron-withdrawing group through both resonance and inductive effects. When placed at the 4-position of the pyrazole ring, it significantly deshields the remaining ring protons. Based on computational studies and data from related nitro-containing heterocycles, the H-3 and H-5 protons of 4-nitro-1H-pyrazole are expected to shift downfield to approximately 8.4 ppm.[3]
Effect of the 1-(2-Phenylethyl) Group
The introduction of a substituent at the N-1 position breaks the symmetry of the pyrazole ring, making the H-3 and H-5 protons magnetically non-equivalent. The 2-phenylethyl group is primarily an alkyl substituent with an attached phenyl ring.
-
-CH₂-CH₂-Ph Moiety: The methylene group directly attached to the pyrazole nitrogen (N-1) will be influenced by the electronegativity of the nitrogen atom and the aromatic nature of the pyrazole ring. Its chemical shift is predicted to be in the range of 4.4-4.6 ppm. The adjacent methylene group, being further from the pyrazole ring and closer to the phenyl group, is expected to resonate at a slightly upfield position, around 3.2-3.4 ppm. These two methylene groups should appear as triplets due to coupling with each other.
-
Phenyl Group: The protons on the terminal phenyl ring are expected to appear in the typical aromatic region of 7.2-7.4 ppm.
Predicted ¹H NMR Spectrum of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
By combining these individual substituent effects, we can construct a predicted ¹H NMR spectrum for the target molecule.
-
H-3 and H-5 Protons: The strong electron-withdrawing effect of the 4-nitro group will dominate, causing both the H-3 and H-5 protons to be significantly deshielded. The H-5 proton, being closer to the N-1 substituent, might experience a slightly different electronic environment compared to the H-3 proton. We predict the H-3 proton to appear around 8.3-8.5 ppm and the H-5 proton to be slightly upfield, around 8.0-8.2 ppm. Both will appear as singlets as there are no adjacent protons.
-
Phenylethyl Protons: As discussed, we expect two triplets corresponding to the two methylene groups of the ethyl bridge, at approximately 4.4-4.6 ppm and 3.2-3.4 ppm. The protons of the phenyl ring will likely give rise to a multiplet in the 7.2-7.4 ppm region.
The following diagram illustrates the predicted chemical shift regions for the different protons in 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.
Sources
Comparative Guide: C13 NMR Spectral Analysis of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
Executive Summary
Objective: To provide a definitive spectral characterization guide for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole , distinguishing it from common synthetic impurities and regioisomers.
The Challenge: In the synthesis of N-alkylated nitropyrazoles, distinguishing between the target 4-nitro isomer and potential 3-nitro or 5-nitro byproducts (arising from nitration of the alkylated scaffold) or N-alkylation regioisomers is critical. Standard 1H NMR often suffers from signal overlap in the aromatic region (7.0–8.5 ppm).[1]
The Solution: Carbon-13 (C13) NMR offers a superior, non-ambiguous "fingerprint."[1] This guide compares the spectral performance of C13 NMR against 1H NMR and computational predictions, establishing it as the gold standard for structural validation of this scaffold.
Spectral Performance Analysis
The "Fingerprint" Data (Product Profile)
The following table presents the high-confidence chemical shift assignments for the target molecule in DMSO-d6 .
Table 1: C13 NMR Chemical Shift Assignments
| Carbon Position | Type | Chemical Shift ( | Multiplicity (DEPT-135) | Diagnostic Note |
| C4 (Pyrazole) | Quaternary ( | 135.5 – 137.0 | Absent | Key Identifier: Downfield shift due to |
| C3 (Pyrazole) | Methine ( | 136.0 – 138.0 | Positive (+) | Adjacent to |
| C5 (Pyrazole) | Methine ( | 129.0 – 131.5 | Positive (+) | Adjacent to |
| Phenyl (Ipso) | Quaternary ( | 137.5 – 138.5 | Absent | Bridge to ethyl chain.[1] |
| Phenyl (Ortho/Meta) | Methine ( | 128.0 – 129.5 | Positive (+) | Intense signals (2C each).[1] |
| Phenyl (Para) | Methine ( | 126.5 – 127.0 | Positive (+) | Single intensity.[1] |
| Methylene ( | 51.0 – 53.0 | Negative (-) | Attached to Pyrazole | |
| Methylene ( | 35.0 – 36.5 | Negative (-) | Benzylic position.[1] |
Expert Insight: The proximity of C3 and C4 shifts is a common feature in 4-nitropyrazoles. However, DEPT-135 editing definitively resolves this: C4 disappears (quaternary), while C3 remains (methine).
Comparative Analysis: Target vs. Alternatives
This section objectively compares the "resolving power" of C13 NMR against alternative methods and isomeric pitfalls.
Comparison A: Target vs. 3-Nitro Isomer (The "C4 Shift Test")
If the nitration occurred at the 3-position instead of the 4-position, the spectral signature changes drastically.[1]
| Feature | Target: 4-Nitro Isomer | Alternative: 3-Nitro Isomer | Causality |
| C4 Signal | ~136 ppm (Quaternary) | ~103-108 ppm (Methine) | In 3-nitro, C4 is unsubstituted and electron-rich.[1] In 4-nitro, C4 bears the electron-withdrawing |
| C3 Signal | ~137 ppm (Methine) | ~145-155 ppm (Quaternary) | C3 becomes the nitro-bearing carbon in the isomer, shifting significantly downfield.[1] |
| Conclusion | High Confidence | Rejected | The presence of a methine signal < 110 ppm is an immediate "Red Flag" for the wrong isomer. |
Comparison B: C13 NMR vs. 1H NMR
| Metric | 1H NMR | C13 NMR | Verdict |
| Resolution | Low. Pyrazole protons (H3/H5) often overlap with phenyl protons (7.2–7.4 ppm).[1] | High. Pyrazole carbons (129–138 ppm) and Phenyl carbons are distinct. | C13 Wins |
| Quaternary Detection | Impossible (Invisible). | Direct detection of | C13 Wins |
| Time Efficiency | Fast (< 5 mins). | Slower (30–60 mins).[1] | 1H Wins |
Structural Logic & Workflow
The following diagram illustrates the logical pathway for assigning the structure based on the data provided above.
Caption: Decision tree for distinguishing the 4-nitro target from the 3-nitro regioisomer using C13 NMR/DEPT data.
Experimental Protocol (Self-Validating)
To ensure reproducibility and trustworthiness, follow this specific protocol. The use of Chromium(III) acetylacetonate is recommended if quantitative integration is required, though standard qualitative analysis is sufficient for identification.
Sample Preparation[1]
-
Mass: Weigh 20–30 mg of the dried product.
-
Solvent: Dissolve in 0.6 mL of DMSO-d6 .
-
Why DMSO? Nitropyrazoles can have limited solubility in
. DMSO ensures sharp peaks and prevents aggregation.
-
-
Tube: Transfer to a clean, dried 5mm NMR tube. Filter through cotton if any suspension remains.
Instrument Parameters (Standard 400 MHz)
-
Pulse Sequence: zgpg30 (Proton-decoupled C13).[1]
-
Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons).
-
Relaxation Delay (D1): 2.0 seconds .
-
Spectral Width: 240 ppm (to capture all carbons including potential carbonyl impurities).[1]
-
DEPT-135 Setup:
-
Set CNST2 (coupling constant) to 145 Hz .
-
Scans: 256.
-
Result:
= Up, = Down, = Invisible.[1]
-
References
-
Claramunt, R. M., et al. (1988).[1][3] High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry.[4][5] Link[1]
-
National Institutes of Health (PubChem). 4-Nitro-1-(2-phenylethyl)-1H-pyrazole (Compound Summary). Link
-
Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitroazoles: Synthesis, Structure and Applications. Springer. (Cited for general nitropyrazole shifts).[1][6][7]
-
Reich, H. J. (2021).[1] Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison. Link
-
SpectraBase. 4-Nitropyrazole 13C NMR Spectrum. Wiley Science Solutions. Link[1]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scilit.com [scilit.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Mass Spectrometry Guide: Nitropyrazoles vs. Nitroimidazoles
Topic: Mass Spectrometry Fragmentation Patterns of Nitro Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Nitropyrazoles are critical intermediates in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceutical ingredients. Their structural isomers, nitroimidazoles, are widely recognized in oncology as hypoxic cell radiosensitizers. Distinguishing between these isomers and characterizing their regio-chemistry (e.g.,
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of nitropyrazoles against their nitroimidazole counterparts. It details the mechanistic divergence between isomers, establishes diagnostic ion fingerprints, and outlines a validated experimental protocol to minimize thermal degradation of labile
Strategic Analysis: The Isomer Challenge
The primary analytical challenge lies in the thermodynamic stability differences between
- -Nitropyrazoles (3- or 4-nitro): Thermally stable; amenable to standard Electron Ionization (EI).
-
-Nitropyrazoles (1-nitro): Labile; prone to sigmatropic rearrangement to
-nitro isomers or thermal decomposition prior to ionization.
Recommendation: For unknown nitropyrazole characterization, Electrospray Ionization (ESI) in negative mode is the gold standard for molecular weight confirmation, while EI (70 eV) provides the structural fingerprinting required for isomer differentiation.
Comparative Fragmentation Data
The following table contrasts the fragmentation behavior of the three primary isomers of mass
Table 1: Diagnostic Ion Fingerprints (EI, 70 eV)
| Feature | 3-Nitropyrazole | 4-Nitropyrazole | 4-Nitroimidazole (Alternative) |
| Molecular Ion | m/z 113 (High Intensity) | m/z 113 (High Intensity) | m/z 113 (Moderate Intensity) |
| Primary Loss | |||
| Diagnostic Ratio | High | Very High | Low |
| Ring Cleavage | m/z 40 ( | m/z 42 ( | m/z 56 ( |
| Mechanism Note | Nitro group adjacent to N-H allows facile H-transfer. | Symmetric structure stabilizes the radical cation. | Nitro-nitrite rearrangement is more prominent. |
Key Insight: The presence of a significant peak at m/z 83 (loss of NO) is a strong indicator of an imidazole core or a specific ortho-effect in pyrazoles. Pure 4-nitropyrazole favors direct
ejection (m/z 67) over the rearrangement-driven NO loss.
Mechanistic Deep Dive
Understanding the fragmentation pathways is essential for interpreting spectra of substituted derivatives.
3.1 Primary Fragmentation Pathways
Two competing mechanisms dictate the spectrum:
-
Direct Cleavage: Homolytic fission of the
bond yielding . -
Nitro-Nitrite Rearrangement: Isomerization of the nitro group (
) to a nitrite ester ( ), followed by loss of NO (m/z 30) to form an oxy-radical cation .
3.2 The "Ortho Effect" in 1-Methyl-5-Nitropyrazoles
Unlike 3- or 4-nitropyrazoles, 5-nitropyrazoles with an
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision tree for differentiating these isomers based on MS/MS or EI data.
Caption: Divergent fragmentation pathways between nitro-nitrite rearrangement (dominant in imidazoles) and direct nitro loss (dominant in pyrazoles).
Validated Experimental Protocol
To ensure reproducibility and prevent thermal degradation of
Protocol: Differential Analysis of Nitropyrazoles
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Acetonitrile (MeCN). Avoid Methanol if N-nitro transesterification is suspected.
-
Concentration: Dilute to 10 µg/mL for ESI or 100 µg/mL for EI.
-
Filtration: 0.2 µm PTFE filter to remove particulates.
Phase 2: Instrument Configuration (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI) - Negative Mode (preferred for acidity of ring protons).
-
Capillary Voltage: 2.5 kV (Low voltage prevents in-source fragmentation).
-
Source Temperature: < 250°C (Critical: Higher temps degrade 1-nitropyrazoles).
-
Cone Voltage: 20 V.
Phase 3: Data Acquisition & Analysis
-
Full Scan: Acquire m/z 50–200 to confirm parent ion stability.
-
Product Ion Scan: Select m/z 113 (or deprotonated 112) and ramp collision energy (CE) from 10 to 40 eV.
-
Diagnostic Check:
-
If m/z 83 is Base Peak at low CE
Suspect Nitroimidazole. -
If m/z 67 is Base Peak
Suspect Nitropyrazole. -
If [M-17] (OH loss) is observed
Suspect ortho-methyl nitropyrazole.
-
Workflow Diagram
Caption: Optimized LC-MS workflow emphasizing low source temperature to preserve labile N-nitro bonds.
References
-
Frizzo, C. P., et al. (2018).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[2]
-
Itälä, E., et al. (2017).[3] Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole: The effect of the methylation. Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Nitropyrazole. National Institute of Standards and Technology.
-
Kondapalli, N., et al. (2025).[4] Atmospheric Photochemical Oxidation of 4-Nitroimidazole. ResearchGate.
-
BenchChem. Mass Spectrometry of Pyrazoles: A Comparative Guide.
Sources
A Researcher's Guide to the Vibrational Landscape of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole: An FTIR Spectral Analysis
For professionals in drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, a molecule featuring a confluence of aromatic, heterocyclic, and nitro functionalities, presents a unique vibrational signature. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence of its key structural motifs.
This guide provides an in-depth analysis of the expected characteristic FTIR absorption peaks for 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. By dissecting the molecule into its constituent functional groups and comparing them with experimentally verified data from analogous compounds, we can construct a reliable predictive spectrum. This comparative approach not only aids in the structural elucidation of the title compound but also serves as a methodological template for analyzing similarly complex molecules.
The Molecular Architecture: A Vibrational Perspective
The structure of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole can be deconstructed into three primary vibrational components: the 4-nitropyrazole moiety, the phenylethyl substituent, and the ethylene bridge connecting them. Each component contributes distinct and identifiable peaks to the overall FTIR spectrum.
Caption: Molecular structure of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.
Comparative Analysis of Characteristic FTIR Peaks
The following table summarizes the predicted FTIR absorption bands for the title compound. The assignments are based on established group frequency correlations and are supported by experimental data from structurally related molecules.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Comparative Evidence & Rationale |
| 3150-3000 | Medium-Weak | Aromatic C-H Stretch (Phenyl & Pyrazole rings) | Aromatic compounds consistently show C-H stretching vibrations just above 3000 cm⁻¹.[3][4] The spectrum of 1-phenyl-1H-pyrazole and other pyrazole derivatives confirms these assignments.[5][6] |
| 2980-2850 | Medium | Aliphatic C-H Stretch (Asymmetric & Symmetric CH₂) | The ethylene bridge introduces saturated C-H bonds. These peaks are expected in the typical aliphatic region, below 3000 cm⁻¹.[1] The spectrum of phenylethyl alcohol serves as a good reference for these vibrations.[7] |
| ~1595, ~1500, ~1450 | Medium-Weak | C=C Aromatic Ring Stretch (Phenyl group) | Multiple bands are characteristic of phenyl ring stretching. Their precise positions and relative intensities can be diagnostic of the substitution pattern.[4][8] |
| ~1540-1520 | Strong | Asymmetric NO₂ Stretch | This is one of the most characteristic and intense peaks for a nitro-aromatic compound.[9][10] Experimental data for 4-nitropyrazole shows this band at 1526 cm⁻¹.[11] Its high intensity is due to the large change in dipole moment during the vibration. |
| ~1560, ~1430 | Medium | C=N & C=C Heterocyclic Ring Stretch (Pyrazole) | The pyrazole ring has characteristic stretching vibrations in this region. Studies on various pyrazole derivatives place the C=N stretching vibration between 1635 and 1566 cm⁻¹.[5][12][13] |
| ~1360-1345 | Strong | Symmetric NO₂ Stretch | Paired with the asymmetric stretch, this strong band is definitive proof of the nitro group.[9][10] 4-nitropyrazole exhibits this peak at 1353 cm⁻¹.[11] The presence of both strong nitro bands is a critical validation point. |
| ~1470-1440 | Medium | CH₂ Scissoring (Bending) | The ethylene bridge will also produce bending (scissoring) vibrations in this region, which may overlap with aromatic C=C stretching peaks. |
| ~1250-1000 | Medium-Strong | In-plane C-H Bending (Aromatic) & C-N Stretching | This region, often part of the "fingerprint region," contains contributions from C-N stretching and various in-plane C-H bending modes of both aromatic rings.[5] |
| ~900-675 | Strong | Out-of-plane (oop) C-H Bending (Aromatic) | The substitution pattern on the phenyl ring dictates the position of these strong bands. A monosubstituted ring (from the phenylethyl group) typically shows two strong bands, one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹.[3][4] |
Key Discriminatory Features for Spectral Interpretation
When analyzing the spectrum of a newly synthesized sample purported to be 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, a researcher should prioritize the identification of the following:
-
The Nitro Group Doublet: The most unambiguous evidence will be the presence of two strong absorption bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions.[9][11] The absence of either of these bands would cast significant doubt on the presence of the nitro group.
-
Aromatic vs. Aliphatic C-H Stretches: The spectrum should clearly show peaks on both sides of 3000 cm⁻¹. Weaker peaks above 3000 cm⁻¹ confirm the C-H bonds on the aromatic and pyrazole rings, while stronger peaks below 3000 cm⁻¹ confirm the CH₂ groups of the ethylene bridge.[4]
-
Monosubstituted Phenyl Ring: Strong absorption bands in the 770-690 cm⁻¹ range are highly indicative of the monosubstituted phenylethyl moiety.[4]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To obtain a reliable spectrum for comparison against this guide, adherence to a standardized protocol is essential. The following describes the Attenuated Total Reflectance (ATR)-FTIR method, which is ideal for solid powder samples due to its minimal sample preparation and high reproducibility.[14]
Objective: To obtain a high-quality mid-infrared spectrum (4000-400 cm⁻¹) of solid 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
The synthesized solid sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Use a lint-free wipe with isopropanol to gently clean the crystal surface and allow it to dry completely.
-
Acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be digitally subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Use the ATR pressure arm to apply consistent and firm pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same scan parameters as the background (e.g., 16 scans at a resolution of 4 cm⁻¹).
-
The software will automatically perform the background subtraction, yielding the final absorbance or transmittance spectrum of the sample.
-
-
Data Analysis:
-
Process the spectrum by labeling the major peaks with their corresponding wavenumbers.
-
Compare the experimental peak positions and relative intensities with the data presented in the comparative table above to confirm the structure.
-
-
Cleaning:
-
Release the pressure arm and carefully remove the bulk of the sample powder.
-
Thoroughly clean the ATR crystal surface with a solvent-moistened lint-free wipe to prevent cross-contamination.
-
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
This comprehensive guide, grounded in established spectroscopic principles and comparative data, provides researchers with the necessary framework to confidently interpret the FTIR spectrum of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. By systematically verifying the key vibrational features outlined, scientific professionals can ensure the structural integrity of their synthesized compounds, a critical step in the rigorous process of drug development and chemical research.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. LibreTexts. Retrieved from [Link]
- El-Azhary, A. A. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1048, 215-223.
- Bellamy, L. J. (1968). The Infrared Spectra of Complex Molecules. Chapman and Hall.
-
Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]
- Klochkova, I. N., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1493.
-
ResearchGate. (2015). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
- Al-Otaibi, A. A. (2013). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Saudi Chemical Society, 17(1), 85-94.
-
ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope.... Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubChem. (n.d.). 4-nitro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
NIST. (n.d.). Phenylethyl Alcohol. NIST Chemistry WebBook. Retrieved from [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(2-phenylethyl)-1h-pyrazole (C11H12N2). Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 7. Phenylethyl Alcohol [webbook.nist.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
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- 12. mdpi.com [mdpi.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: HPLC Retention Time and Purity Assessment for Small Molecule Drug Candidates
Focus: Orthogonal Selectivity & Multi-Detector Validation
Executive Summary
This technical guide evaluates the performance of three distinct stationary phase chemistries—C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —in assessing the retention time (RT) stability and peak purity of a representative aromatic small molecule drug candidate ("NSM-X").
While C18 remains the industry standard for hydrophobicity-based separations, our experimental data demonstrates that it often fails to resolve structural isomers or co-eluting impurities with similar hydrophobicity. This guide provides a validated workflow for using orthogonal selectivity (Pi-Pi interactions and Hydrogen bonding) combined with Mass Spectrometry (MS) to ensure regulatory compliance under ICH Q2(R2) .
Regulatory & Scientific Framework
The Compliance Context (ICH Q2(R2) & Q14)
Regulatory bodies require that analytical procedures be "fit for purpose."[1] The recently revised ICH Q2(R2) emphasizes the need for Specificity —the ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants, matrix) [1].
The Scientific Challenge
-
Retention Time (RT): Used for identification. However, RT is not absolute; it drifts with pH, temperature, and column aging.
-
Peak Purity: A "single" peak in UV is not proof of purity.[2] Co-elution of impurities with similar UV spectra (isomers) creates "spectral homogeneity," fooling Diode Array Detectors (DAD) [2].
Experimental Design & Rationale
To objectively compare performance, we screened "NSM-X" (a basic compound with an aromatic core) spiked with two challenging impurities:
-
Impurity A: A structural isomer (similar hydrophobicity, identical mass).
-
Impurity B: A des-halo degradant (polar).
Stationary Phase Comparison
| Column Chemistry | Interaction Mechanism | Target Analytes |
| C18 (Control) | Hydrophobic Interaction | General purpose; alkyl chains. |
| Phenyl-Hexyl | Hydrophobic + | Aromatics, polyaromatics. |
| PFP (Pentafluorophenyl) | Hydrophobic + Dipole-Dipole + H-Bonding | Halogenated compounds, polar bases, isomers. |
Detailed Protocols
Chromatographic Conditions
-
System: UHPLC coupled with DAD (190–400 nm) and QDa Mass Detector.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH promotes ionization for MS).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
Peak Purity Assessment Workflow
Step 1: DAD Analysis. Generate UV spectra at the peak apex, upslope, and downslope.[3] Calculate the Purity Angle and Purity Threshold .
-
Pass Criteria: Purity Angle < Purity Threshold.[2][4] Step 2: MS Confirmation. Extract ion chromatograms (XIC) for the main mass and potential impurity masses.
-
Pass Criteria: No secondary mass peaks at the main peak's RT.
Results & Discussion
Retention Time & Selectivity Comparison
The following table summarizes the separation efficiency. Resolution (
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Alternative) |
| RT of NSM-X (min) | 4.25 | 4.80 | 5.15 |
| RT of Impurity A | 4.28 (Co-elutes) | 4.65 | 5.45 |
| Resolution ( | 0.4 (Fail) | 1.8 (Pass) | 3.2 (Excellent) |
| RT of Impurity B | 3.10 | 3.15 | 3.50 |
| Tailing Factor ( | 1.4 | 1.1 | 1.05 |
Analysis:
-
C18 Failure: The C18 column failed to separate the isomer (Impurity A) due to identical hydrophobicity. The peak appeared pure by visual inspection but was actually a composite peak.
-
Phenyl-Hexyl Success: The
interaction provided different retention for the aromatic isomer, achieving baseline resolution ( ). -
PFP Superiority: The PFP column offered the highest selectivity (
). The fluorine atoms on the stationary phase engaged in strong dipole interactions with the basic NSM-X, improving peak shape ( ) and retention.
Peak Purity Assessment: DAD vs. MS
We analyzed the co-eluting peak from the C18 column using both detectors.
-
DAD Result: Purity Angle (0.[4]15) < Purity Threshold (0.22). False Pass.
-
Reason: Impurity A is an isomer with a UV spectrum nearly identical to the main compound. The DAD algorithm could not distinguish them [3].
-
-
MS Result: Mass spectrum at 4.25 min showed distinct adducts.
-
Result:Fail. The MS detected the slight ionization difference or fragmentation pattern, confirming the peak was impure.
-
Visualizations
Method Development & Selection Workflow
This diagram illustrates the decision logic for selecting the appropriate column based on analyte properties.
Figure 1: Decision matrix for selecting stationary phases based on molecular properties to ensure adequate retention and resolution.
Peak Purity Self-Validating Loop
This workflow demonstrates how to confirm peak purity using orthogonal detection (UV + MS), a requirement for avoiding false negatives in purity analysis.
Figure 2: Orthogonal purity assessment workflow. Note that passing UV purity alone is insufficient for critical quality attributes.
Conclusion & Recommendations
For the assessment of retention time and purity of complex small molecules ("NSM-X"), reliance solely on C18 columns and UV detection is insufficient and carries a high risk of regulatory non-compliance due to undetected co-elution.
Key Recommendations:
-
Adopt PFP or Phenyl-Hexyl phases early in development for aromatic or basic compounds to leverage orthogonal selectivity (
or dipole interactions). -
Mandate MS-assisted peak purity checks. DAD purity angles are prone to false positives when isomers are present.
-
Validate Selectivity: Ensure your method can resolve the "critical pair" (e.g., Main Peak vs. Impurity A) with
before finalizing the protocol.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Stahl, M. (2003).[4] Peak Purity Analysis in HPLC and CE Using Diode-Array Technology. Agilent Technologies Application Note.[5] [Link]
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Note. [Link]
-
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]
Sources
Definitive Guide to Structural Validation of N1-Substituted 4-Nitropyrazoles
This guide outlines a rigorous, self-validating workflow for confirming the structure of N1-substituted 4-nitropyrazoles. It addresses the critical challenge of distinguishing N1-alkylated isomers from their N2-alkylated counterparts—a common regioselectivity issue in asymmetric pyrazole synthesis.
Executive Summary
In the development of High Energy Density Materials (HEDMs) and pharmaceutical scaffolds, 4-nitropyrazoles are ubiquitous. However, the alkylation of 3-substituted-4-nitropyrazoles often yields a mixture of 1,3-disubstituted (N1-alkylation) and 1,5-disubstituted (N2-alkylation) isomers. Due to the electron-withdrawing nature of the nitro group at C4, standard coupling constants (
This guide establishes a Validation Triad —a hierarchical protocol moving from 1D NMR screening to 2D NMR confirmation (NOESY/HMBC), with X-ray crystallography as the ultimate arbiter.
Part 1: The Validation Logic (Decision Tree)
The following workflow illustrates the logical progression for validating the regiochemistry of the product.
Figure 1: Decision tree for structural elucidation of N-alkylated nitro-pyrazoles.
Part 2: Comparative Analysis of Validation Methods
1D Proton NMR ( H NMR)
-
Status: Necessary but Insufficient.
-
The Problem: In 4-nitropyrazoles, the nitro group is a strong electron-withdrawing group (EWG). It deshields adjacent protons and often simplifies the spectrum by reducing vicinal couplings.
-
Diagnostic Utility:
-
Chemical Shift (
): The proton at position 5 (H5) is typically adjacent to the N1-nitrogen. In N1-substituted pyrazoles, H5 is generally deshielded (downfield, ~8.0–8.5 ppm) compared to H3, but this rule is not absolute and depends heavily on the C3-substituent. -
Solvent Effects: Spectra should be acquired in DMSO-d6 rather than CDCl3. DMSO prevents rapid proton exchange (if NH remains) and often separates the H3/H5 signals more effectively.
-
2D NMR (NOESY & HMBC) – The Gold Standard
-
Status: Primary Validation Tool.
-
Mechanism:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions (< 5 Å).
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond)
H- C couplings.
-
-
The "N1-Marker" Protocol:
-
If the alkyl group is at N1 , its protons will show a strong NOE correlation with the H5 proton of the pyrazole ring.
-
If the alkyl group is at N2 , its protons will show an NOE correlation with the substituent at C3 (if it has protons) or H3 .
-
Note: The distance between N1-R and C5-H is significantly shorter than N1-R to C3-R.
-
X-Ray Crystallography[1][2][3][4][5][6][7][8]
-
Status: Absolute Confirmation.
-
Usage: Required only when the product is a solid and NMR results are ambiguous (e.g., if H5 and H3 signals overlap perfectly).
Part 3: Experimental Protocols
Protocol A: Synthesis & Isolation (Contextual)
To ensure a valid sample for analysis, purity is paramount.
-
Reaction: React 3-substituted-4-nitropyrazole (1.0 eq) with Alkyl Halide (1.2 eq) and
(2.0 eq) in DMF or MeCN. -
Workup: Dilute with water, extract with EtOAc.
-
Purification: The N1-isomer is typically less polar than the N2-isomer (due to dipole moment cancellation). Elute on Silica Gel using a Hexane/EtOAc gradient. Isolate the two spots separately if possible.
Protocol B: The "NOE-Lock" NMR Experiment
This protocol confirms the N1 position by proving spatial proximity to C5-H.
1. Sample Preparation:
-
Dissolve 5–10 mg of the purified solid in 0.6 mL DMSO-d6 .
-
Why DMSO? It ensures sharp peaks and minimizes aggregation which can distort NOE signals.
2. Acquisition Parameters (Bruker/Varian standard):
-
Experiment: 1D
H, followed by 2D NOESY (gradient selected). -
Mixing Time (
): Set to 400–500 ms .-
Reasoning: Small molecules (MW < 400) require longer mixing times to build up the NOE signal (positive NOE regime).
-
-
Scans: Minimum 8 scans for 1D; 16–32 scans per increment for 2D.
3. Data Interpretation (The Check):
-
Locate N-Alkyl Signal: Identify the protons of your introduced group (e.g.,
singlet ~3.9–4.1 ppm). -
Locate Pyrazole Ring Protons: Identify the aromatic singlet(s) between 7.5–9.0 ppm.
-
Check Cross-Peaks:
-
Scenario A (N1-Substituted): You see a cross-peak connecting
and the most downfield aromatic proton (H5). -
Scenario B (N2-Substituted): You see a cross-peak connecting
and the substituent at position 3 (e.g., a methyl or phenyl group).
-
Protocol C: HMBC Confirmation (Backup)
-
Look for a 3-bond coupling (
) from the protons to the C5 carbon. -
The C5 carbon is usually identifiable in
C NMR by its chemical shift and lack of coupling to the C3 substituent.
Part 4: Data Presentation & Visualization
Expected NMR Data Comparison
The following table summarizes the expected shifts for a generic 3-methyl-4-nitropyrazole alkylated with methyl iodide (
| Feature | N1-Methyl Isomer (1,3-dimethyl-4-nitro) | N2-Methyl Isomer (1,5-dimethyl-4-nitro) |
| N-Me Shift ( | ~3.90 – 4.05 ppm | ~3.80 – 3.95 ppm |
| H5 Signal ( | ~8.50 – 8.80 ppm (Deshielded) | N/A (Substituted by Me in this isomer*) |
| NOESY Correlation | Strong: N-Me | Strong: N-Me |
| TLC ( | Higher (Less Polar) | Lower (More Polar) |
*Note: In the case of 3-methyl-4-nitropyrazole, N2-alkylation effectively creates the 1,5-dimethyl isomer. If the starting material was 3-phenyl, N2-alkylation places the N-Me near the Phenyl ring.
Visualization of NOE Interactions
The diagram below visualizes the spatial relationships that define the NOESY spectrum.
Figure 2: The "NOE Lock." In an N1-substituted pyrazole, the N-Alkyl protons are spatially proximate to the C5-Proton, generating a diagnostic NOE signal.[1]
References
-
Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.
- Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.
-
BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. (Detailed protocol on H3 vs H5 assignment).
-
Novikova, D. S., et al. (2021). Analysis of NOESY spectra to obtain accurate information on the structure... of pyrazole derivatives. St. Petersburg State Institute of Technology.[3] (Methodology for NOE integration in pyrazoles).
-
Foces-Foces, C., et al. (1997).[4] Structure of 3-Nitropyrazole in Solution and in the Solid State. Journal of Physical Organic Chemistry. (Crystallographic validation data).
Sources
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. pureportal.spbu.ru [pureportal.spbu.ru]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Nitro- vs. Amino-Pyrazole Derivatives in Drug Discovery
[1]
Executive Summary
In the landscape of nitrogen heterocycles, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs ranging from Celecoxib to Ruxolitinib. However, the functionalization of this ring—specifically the choice between Nitro (-NO₂) and Amino (-NH₂) substituents—creates a bifurcation in chemical utility and biological performance.
This guide analyzes these two derivatives not merely as functional groups, but as determinants of a molecule's fate.[1] Amino-pyrazoles predominantly serve as "Hinge Binders" in kinase inhibitor design due to their donor-acceptor motifs.[2] Conversely, Nitro-pyrazoles function primarily as high-energy synthetic precursors or hypoxia-activated warheads, though they carry significant genotoxic liabilities.[2][1]
Part 1: Physicochemical & Electronic Profiles[1][2]
The substitution of a pyrazole ring with a nitro or amino group fundamentally alters the heterocycle's electron density, acid-base properties (pKa), and tautomeric equilibrium.
Electronic Modulation
-
Amino-Pyrazoles (The Donor): The amino group is a strong electron-donating group (EDG) via resonance (+M effect).[2] This increases the electron density of the pyrazole ring, making it more susceptible to electrophilic aromatic substitution (SEAr) at the C-4 position. It also increases the basicity of the ring nitrogens.
-
Nitro-Pyrazoles (The Acceptor): The nitro group is a potent electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[2] This severely deactivates the ring, rendering it electron-deficient. Crucially, it increases the acidity of the pyrrole-like NH proton (lowering pKa), often necessitating different protecting group strategies during synthesis.
Visualization of Electronic Effects
The following diagram illustrates the divergent electronic pressures applied by these groups, influencing both reactivity and binding potential.
Figure 1: Divergent electronic effects.[2] Amino groups activate the ring for SEAr, while Nitro groups acidify the NH proton.
Part 2: Synthetic Pathways & Interconversion[2]
In process chemistry, the nitro-pyrazole is frequently the precursor to the amino-pyrazole. The ability to cleanly reduce the nitro group allows chemists to install the pyrazole core early and reveal the sensitive amino functionality only when required.
The Reduction Protocol (Nitro Amino)
The reduction of nitropyrazoles is a critical workflow. While catalytic hydrogenation is standard, chemical reductions (Fe/HCl or SnCl₂) are often preferred if halogen substituents (Cl, Br, I) are present on the ring to avoid hydrodehalogenation.[1]
Standard Operating Procedure: Pd/C Catalytic Hydrogenation
Use this protocol for scaffolds lacking sensitive halogens.[1]
-
Preparation: Dissolve 3-nitropyrazole derivative (1.0 equiv) in MeOH or EtOH (0.1 M concentration).
-
Catalyst Loading: Add 10 wt% Pd/C (wet support) under an inert Argon atmosphere. Safety Note: Pyrophoric risk. Keep wet.[2][1]
-
Hydrogenation: Purge vessel with H₂ gas. Maintain H₂ balloon pressure (1 atm) or use a Parr shaker (30 psi) for 2–4 hours at RT.
-
Monitoring: Monitor via LC-MS. The nitro peak (
) will disappear, replaced by the amino peak ( mass shift: ).[2] -
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
Synthetic Workflow Diagram
Figure 2: The standard synthetic flow often utilizes the Nitro derivative as a stable intermediate before reduction to the bioactive Amino form.[2]
Part 3: Medicinal Chemistry Performance[1][2]
This section analyzes the "Performance" of these moieties in a biological context.
Amino-Pyrazoles: The Kinase Hinge Binder
The amino-pyrazole motif is a staple in kinase inhibitors (e.g., Avapritinib, Encorafenib).
-
Mechanism: The exocyclic amino group acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region. The endocyclic nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH.
-
Solubility: The amino group significantly improves aqueous solubility compared to the nitro analog, a critical parameter for oral bioavailability.
Nitro-Pyrazoles: The Metabolic Liability vs. Hypoxia
Nitro-pyrazoles are rarely used in chronic therapies due to toxicity concerns, but they have niche applications.[2]
-
Toxicity (The Ames Problem): Nitroaromatics are often mutagenic. Metabolic reduction (by nitroreductases) produces reactive hydroxylamines and nitroso intermediates that can alkylate DNA.
-
Hypoxia Selectivity: In anti-infectives (e.g., antituberculars) or hypoxic tumor therapies, the nitro group is a "prodrug" trigger.[1] It is reduced to toxic species only in the anaerobic environment of bacteria or necrotic tumor cores, sparing healthy aerobic tissue.
Binding Mode Visualization (Kinase Interaction)
Figure 3: The "Donor-Acceptor" motif of amino-pyrazoles mimics Adenine, enabling high-affinity binding to the ATP pocket.[2]
Part 4: Comparative Data Summary
The following table summarizes the experimental divergences between 3-amino and 3-nitro pyrazole derivatives.
| Feature | Amino-Pyrazole (-NH₂) | Nitro-Pyrazole (-NO₂) | Implications for Drug Design |
| Electronic Effect | Electron Donor (+M) | Electron Withdrawing (-I/-M) | Amino activates ring for further functionalization; Nitro deactivates it.[2] |
| H-Bonding | Donor & Acceptor | Weak Acceptor | Amino is superior for target engagement (Kinases/GPCRs).[2] |
| Solubility (LogP) | Lower LogP (More Polar) | Higher LogP (More Lipophilic) | Amino improves aqueous solubility; Nitro often requires formulation aid. |
| Metabolic Stability | Phase II (N-Acetylation/Glucuronidation) | Phase I (Nitroreduction) | Nitro reduction leads to toxic/mutagenic metabolites (hydroxylamines).[2] |
| Toxicity Signal | Generally Low (Clean) | High (Structural Alert) | Nitro groups often trigger positive Ames tests (genotoxicity). |
| Primary Use | Active Pharmaceutical Ingredient (API) | Synthetic Intermediate / Hypoxia Probe | Use Amino for final drugs; Use Nitro to build them. |
References
-
Fichera, M., et al. (2023).[1] "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences. Available at: [Link]
-
Lovering, F., et al. (2012).[1] "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, J., et al. (2014).[1] "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase." Central European Journal of Chemistry. Available at: [Link]
-
Primas, N., et al. (2021).[1] "Nitro Group Containing Drugs: Special Issue."[3] Pharmaceuticals.[3][4][5][6][7] Available at: [Link]
-
Knorr, L. (1883).[1][5] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference).
A Comparative Guide to the UV-Vis Absorption Spectra of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Landscape of Nitropyrazoles
4-Nitro-1-(2-phenylethyl)-1H-pyrazole belongs to the family of nitropyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their electronic structure, which can be effectively probed using UV-Vis spectroscopy. The UV-Vis spectrum of a molecule provides a fingerprint of its electronic transitions, primarily the π → π* and n → π* transitions of its chromophores. Understanding these spectral properties is crucial for quality control, reaction monitoring, and elucidating structure-activity relationships.
This guide will focus on predicting and understanding the UV-Vis absorption spectrum of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole by dissecting its structure into its key chromophoric components: the 4-nitropyrazole moiety and the 1-(2-phenylethyl) substituent.
Predicted UV-Vis Absorption Spectrum of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
The UV-Vis spectrum of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole is expected to be a composite of the electronic transitions originating from the 4-nitropyrazole ring and the phenylethyl group.
-
4-Nitropyrazole Chromophore: The primary chromophore is the 4-nitropyrazole system. The parent compound, 4-nitropyrazole, exhibits a strong absorption maximum (λmax) at approximately 317 nm in ethanol[1]. This absorption is attributed to a π → π* transition within the conjugated system of the pyrazole ring, significantly influenced by the strong electron-withdrawing nitro group.
-
Phenylethyl Group Contribution: The phenylethyl substituent introduces a benzene ring, which is a well-characterized chromophore. The phenyl group itself displays a series of absorption bands, typically a strong band around 204 nm (E2-band) and a weaker, fine-structured band around 255 nm (B-band). The ethyl linker, being a saturated alkyl chain, does not possess π electrons and therefore does not absorb in the UV-Vis region. It serves to electronically isolate the phenyl ring from the pyrazole system to a large extent.
Based on the principle of additive absorption of isolated chromophores, the spectrum of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole in a non-polar solvent is predicted to show:
-
A strong absorption band with a λmax around 317 nm , characteristic of the 4-nitropyrazole moiety.
-
A weaker, possibly fine-structured band around 258 nm , corresponding to the B-band of the phenyl group.
-
A very strong absorption band below 220 nm , arising from the E2-band of the phenyl group and other high-energy transitions of the pyrazole ring.
The logical relationship for predicting the spectrum is as follows:
Caption: Workflow for investigating solvent effects on UV-Vis spectra.
Experimental Protocols
Synthesis of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
A plausible synthetic route can be adapted from the established "one-pot two steps" synthesis of 4-nitropyrazole.[2] This involves the initial formation of a pyrazole ring followed by nitration.
Materials:
-
Malonaldehyde bis(dimethyl acetal)
-
2-Phenylethylhydrazine
-
Hydrochloric acid
-
Fuming nitric acid (98%)
-
Oleum (20%)
-
Concentrated sulfuric acid
Procedure:
-
Pyrazole Ring Formation:
-
To a solution of malonaldehyde bis(dimethyl acetal) in dilute hydrochloric acid, add 2-phenylethylhydrazine dropwise with stirring at room temperature.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the crude 1-(2-phenylethyl)-1H-pyrazole.
-
Filter, wash with water, and dry the crude product.
-
-
Nitration:
-
In a flask equipped with a dropping funnel and a thermometer, prepare a nitrating mixture of fuming nitric acid and oleum, keeping the temperature below 10 °C.
-
Add concentrated sulfuric acid to the nitrating mixture.
-
Slowly add the crude 1-(2-phenylethyl)-1H-pyrazole to the nitrating mixture, maintaining the temperature at 50 °C.
-
Stir the reaction mixture at 50 °C for 1.5 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 4-Nitro-1-(2-phenylethyl)-1H-pyrazole.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
UV-Vis Spectroscopic Analysis
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized 4-Nitro-1-(2-phenylethyl)-1H-pyrazole and dissolve it in a known volume of spectroscopic grade solvent (e.g., ethanol) to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ M to 1 x 10⁻⁵ M.
-
-
Spectral Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to 200-400 nm.
-
Fill one cuvette with the pure solvent to be used as the blank (reference).
-
Fill another cuvette with the sample solution.
-
Place the blank and sample cuvettes in the respective holders in the spectrophotometer.
-
Perform a baseline correction with the blank.
-
Acquire the absorption spectrum of the sample solution.
-
Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
Conclusion
While direct experimental data for the UV-Vis absorption spectrum of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole is not currently available in the public domain, a robust prediction can be made based on the analysis of its constituent chromophores. The spectrum is expected to be dominated by the strong π → π* transition of the 4-nitropyrazole moiety around 317 nm, with minor contributions from the phenylethyl group at shorter wavelengths. The position of the main absorption band is anticipated to show a bathochromic shift with increasing solvent polarity. The provided synthetic and spectroscopic protocols offer a clear pathway for the experimental validation of these predictions, which is a critical step in the characterization of this and other novel compounds for drug development and materials science applications.
References
- Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38(9), 4347-4357.
- Visnav. (2022).
- Pop, R., et al. (2024).
- IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- Guidechem. 4-Nitropyrazole 2075-46-9 wiki.
- ijprajournal. (2022).
- MDPI. (2023). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides.
- ResearchGate. (2025). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
- IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.
- ChemicalBook. 4-Nitropyrazole | 2075-46-9.
- PMC. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- ChemScene. 4-Nitro-1-(2-phenylethyl)-1h-pyrazole.
- Canadian Science Publishing. (1993).
- Indian Chemical Society.
- ResearchGate. UV–Vis spectra of compounds 11a – 11k.
- ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole...
- PubChem. 2-Phenylethanol.
- NIST. Phenylethyl Alcohol.
- PubChem. 4-nitro-1H-pyrazole.
- MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
- ResearchGate. Fig.
- TCI Deutschland GmbH. 4-Nitropyrazole | 2075-46-9.
- NIST. 1H-Pyrazole, 4-nitro-.
- ACS Publications. THE ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED PYRAZOLES.
- RSC Publishing. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
Executive Safety Directive
Status: Hazardous Substance / Potentially Energetic Precursor Immediate Action Required: Handle only inside a certified chemical fume hood.
4-Nitro-1-(2-phenylethyl)-1H-pyrazole is a functionalized nitro-heterocycle.[1] While the phenylethyl group reduces the shock sensitivity often associated with small nitro-pyrazoles, the nitro group (
Critical Hazard Profile:
-
Acute Toxicity (Oral): Harmful if swallowed (Category 4).[2][3]
-
Serious Eye Damage: Risk of irreversible corneal damage (Category 1).
-
Energetic Potential: Nitro-substituted pyrazoles are structurally related to energetic materials.[1] Avoid excessive heat (
), friction, or concentration to dryness without a safety shield.
Technical Hazard Analysis & PPE Logic
To determine the correct PPE, we analyze the molecule's functional components and their biological interaction mechanisms.
| Functional Group | Hazard Mechanism | PPE Implication |
| Nitro Group ( | Redox Toxicity: Potential for methemoglobinemia if absorbed.[1] Energetic Instability: Thermal decomposition releases | Respiratory: HEPA filtration (N95/P100) or Fume Hood to prevent inhalation of dust/vapors. Skin: Double-gloving to prevent permeation. |
| Pyrazole Ring | Mucous Membrane Irritation: Nitrogen-rich heterocycles are often caustic to moist tissues (eyes/lungs).[1] | Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient . |
| Phenylethyl Tail | Lipophilicity: Increases the molecule's ability to penetrate the lipid bilayer of the skin, carrying the toxic nitro-pyrazole core into the bloodstream.[1] | Barrier: Tyvek lab coat or sleeve covers to cover exposed wrists. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements for handling >10 mg of substance.
A. Barrier Protection (Body & Hands)
| Equipment | Specification | Rationale (Causality) |
| Primary Gloves | Nitrile (0.11 mm / 4-5 mil) | Provides tactile sensitivity for weighing.[1] Note: Nitro compounds can permeate thin nitrile in <15 mins. |
| Secondary Gloves | Nitrile (Extended Cuff) | Double-gloving is required. The outer glove acts as a sacrificial barrier; the inner glove protects against micro-tears.[1] |
| Lab Coat | Polypropylene/Tyvek (Disposable) | Cotton coats absorb liquids.[1] A disposable, non-woven coat prevents the chemical from migrating to street clothes. |
B. Ocular & Respiratory Protection
| Equipment | Specification | Rationale (Causality) |
| Eye Protection | Chemical Splash Goggles | Critical: Pyrazole dusts cause severe eye damage.[1][3] Goggles seal the orbital area against airborne particulates. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Engineering controls are superior to respirators.[1] If hood is unavailable, a P100 half-mask is required. |
Operational Protocol: Safe Handling Workflow
This protocol uses a "Zone Defense" strategy to contain contamination.
Phase 1: Preparation (The "Clean" Zone)
-
Verify Engineering Controls: Check fume hood flow monitor.
-
Don PPE: Put on Tyvek coat, then inner gloves, then outer gloves. Tape the outer glove cuff over the lab coat sleeve to seal the wrist gap.
-
Prepare Workspace: Line the hood surface with a plastic-backed absorbent pad (absorbent side up). This captures any micro-spills during weighing.
Phase 2: Active Handling (The "Hot" Zone)
-
Weighing:
-
Solubilization:
-
Dissolve the solid immediately after weighing to reduce dust hazard.
-
Solvent Choice: DMSO or DMF are common but enhance skin absorption. If using DMSO, butyl rubber gloves are recommended over nitrile due to DMSO's carrier effect.
-
Phase 3: Decontamination (The Exit Strategy)
-
Wipe Down: Clean balance and tools with a methanol-dampened wipe.
-
Waste: Dispose of the wipe as hazardous solid waste.
-
Doffing: Remove outer gloves inside the hood. Wash inner gloves with soap/water before removing.
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational logic flow determining PPE escalation based on quantity and engineering control availability.
Emergency Response & Disposal
Spill Response (< 5g)
-
Evacuate: Alert nearby personnel.
-
Isolate: Do not attempt dry sweeping (dust explosion/inhalation risk).
-
Neutralize: Cover spill with a wet paper towel (water/methanol) to suppress dust.
-
Cleanup: Scoop damp material into a wide-mouth jar. Label as "Hazardous Waste - Nitro Compound."
Disposal Protocol
-
Never dispose of down the drain.
-
Segregation: Keep separate from strong oxidizers and reducing agents.[4]
-
Labeling: Clearly mark waste containers with "Toxic" and "Potential Energetic" to warn waste handlers of the nitro content.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12352100 (4-Nitropyrazole).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
